Technical Documentation Center

Ethyl 1-aminocyclopent-2-ene-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-aminocyclopent-2-ene-1-carboxylate
  • CAS: 541506-73-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 1-aminocyclopent-3-ene-1-carboxylate (and its isomeric forms), a critical scaffold in the design of conformationally constrained peptides and peptidomi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 1-aminocyclopent-3-ene-1-carboxylate (and its isomeric forms), a critical scaffold in the design of conformationally constrained peptides and peptidomimetics.

Structural Analysis, Synthesis, and Applications in Drug Design

Executive Summary

Ethyl 1-aminocyclopent-3-ene-1-carboxylate (often abbreviated as Cpg or Ac5c-ene in its acid form) is a non-proteinogenic,


-disubstituted amino acid derivative. It serves as a "conformationally constrained" analog of cycloleucine and methionine. By incorporating a cyclopentene ring with a quaternary center at the 

-position, this molecule rigidly restricts the

and

torsion angles of the peptide backbone, stabilizing specific secondary structures such as

-helices and

-turns.

This guide addresses the 1-amino-3-ene isomer as the primary subject of industrial relevance, while providing critical structural disambiguation regarding the 2-ene and enamine isomers often encountered in literature.

Chemical Identity & Structural Disambiguation

Precise nomenclature is vital for this class of compounds, as small variations in double-bond placement drastically alter chemical reactivity and biological function.

Isomer DesignationIUPAC NameStructure DescriptionKey Properties
Target Scaffold (3-ene) Ethyl 1-aminocyclopent-3-ene-1-carboxylate Double bond at C3-C4. Quaternary C1 holds amine/ester.Stable. Standard peptidomimetic scaffold. Achiral (meso-like ring puckering) unless substituted.
Allylic Isomer (2-ene) Ethyl 1-aminocyclopent-2-ene-1-carboxylate Double bond at C2-C3. Quaternary C1 holds amine/ester.Reactive. C1 is an allylic quaternary center. Less common; potential for oxidative instability.
Enamine Isomer Ethyl 2-aminocyclopent-1-ene-1-carboxylate Double bond at C1-C2.[1] Amine on C2.Conjugated. Stable enamine system. distinct reactivity (nucleophilic at C1). CAS: 7149-18-0.[2][3][4]

Note: The synthesis protocols below focus on the 3-ene isomer, as it is the standard product of dialkylation and Ring-Closing Metathesis (RCM) strategies used in drug development.

Physicochemical Profile (Predicted for 3-ene isomer)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 155.19 g/mol [1]

  • LogP (Predicted): ~1.2 (Moderate Lipophilicity)

  • pKa (Amine): ~7.5–8.0 (Lower than acyclic amines due to inductive effect of the ring/ester)

  • H-Bond Donors/Acceptors: 1 / 2

Synthesis & Manufacturing

Two primary routes exist for the synthesis of the 1-aminocyclopent-3-ene scaffold: Bis-alkylation (Scalable) and Ring-Closing Metathesis (Precision).

Method A: Phase-Transfer Bis-Alkylation (The O'Donnell Method)

This is the industry-standard route for bulk synthesis, utilizing a glycine equivalent.

Reagents:

  • Substrate: Ethyl isocyanoacetate OR

    
    -(diphenylmethylene)glycine ethyl ester.
    
  • Electrophile: cis-1,4-Dichloro-2-butene.

  • Catalyst: Phase Transfer Catalyst (e.g., TBAB or TEBA).

  • Base: 50% NaOH or KOH (solid/liquid system).

Protocol:

  • Preparation: Dissolve

    
    -(diphenylmethylene)glycine ethyl ester (1.0 eq) and cis-1,4-dichloro-2-butene (1.1 eq) in Toluene or DCM.
    
  • Catalysis: Add Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Cyclization: Add 50% aqueous NaOH (5.0 eq) with vigorous stirring at

    
     to RT. The reaction proceeds via sequential alkylation of the 
    
    
    
    -carbon.
    • Mechanism:[5] The base generates the enolate/carbanion, which attacks one allylic chloride. The resulting intermediate is deprotonated again and attacks the second allylic chloride intramolecularly to close the ring.

  • Hydrolysis: The resulting imine is hydrolyzed using 1N HCl in THF/Water to release the free amine.

  • Purification: Acid-base extraction yields Ethyl 1-aminocyclopent-3-ene-1-carboxylate .

Method B: Ring-Closing Metathesis (RCM)

Used when specific stereochemistry or side-chain modification is required.

  • Precursor:

    
    -diallylglycine ethyl ester.
    
  • Catalyst: Grubbs II Catalyst (1-5 mol%).

  • Solvent: DCM (dilute, 0.01 M) to favor intramolecular cyclization over polymerization.

  • Reaction: Stir at RT for 2-12 hours.

  • Result: Quantitative conversion to the cyclopent-3-ene derivative.

SynthesisPathways Glycine Glycine Ethyl Ester (Schiff Base) Intermediate Bis-Alkylation Intermediate Glycine->Intermediate PTC, 50% NaOH Dichlorobutene cis-1,4-Dichloro-2-butene Dichlorobutene->Intermediate Product Ethyl 1-aminocyclopent-3-ene -1-carboxylate Intermediate->Product Hydrolysis (HCl) RCM_Precursor Diallylglycine Ethyl Ester RCM_Precursor->Product RCM (DCM, RT) Grubbs Grubbs II Catalyst Grubbs->Product

Caption: Figure 1. Dual synthetic pathways to the 1-aminocyclopent-3-ene scaffold via Alkylation (Top) and Metathesis (Bottom).

Reactivity & Functionalization

The cyclopentene ring offers a versatile platform for further chemical modification, allowing researchers to "grow" complexity from the scaffold.

Reaction TypeReagentProductApplication
Epoxidation m-CPBA or DMDOEpoxy-amino acid Precursor to hydroxylated analogs; reactive warhead design.
Dihydroxylation OsO4, NMO3,4-Dihydroxy-cyclopentane Synthesis of carbocyclic sugar mimics or hydrophilic spacers.
Hydrogenation H2, Pd/CCycloleucine (Saturated) Control compound for conformational studies.
Peptide Coupling HATU/DIPEAPeptidomimetic Incorporation into peptide backbone.

Critical Handling Note: The free amine is prone to carbamate formation if exposed to atmospheric


. Store as the hydrochloride salt or sulfonate salt for long-term stability.
Applications in Drug Development

The primary utility of Ethyl 1-aminocyclopent-3-ene-1-carboxylate lies in Peptidomimetics .

  • Conformational Restriction:

    • The 5-membered ring constrains the

      
       and 
      
      
      
      angles to values compatible with
      
      
      -helices and distorted
      
      
      -helices.
    • Unlike acyclic

      
      -disubstituted amino acids (e.g., Aib), the ring prevents free rotation of the side chains, locking the hydrophobic bulk in a specific vector.
      
  • GPCR Ligands:

    • Used in the design of Chemotactic Peptides (fMLP analogs). Replacing Leucine with 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) has been shown to maintain biological activity while increasing proteolytic stability.

    • Precursor for Glutamate Receptor Ligands (e.g., ACPD analogs).

  • Enzyme Inhibitors:

    • The alkene moiety can serve as a latent reactive group or an electrostatically neutral hydrophobic spacer in protease inhibitors.

Safety & Handling (SDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • GHS Classification: H315, H319, H335.

  • Storage: Keep cold (

    
    ) and under inert atmosphere (
    
    
    
    or Ar). The alkene is stable, but the free amine can oxidize or absorb
    
    
    .
  • Disposal: Incineration with afterburner and scrubber (Nitrogen oxides produced).

References
  • O'Donnell, M. J., et al. (1989). "The Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Journal of the American Chemical Society.[5] Link

  • Cativiela, C., & Diaz-de-Villegas, M. D. (2000).

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. Link
    
  • Crisma, M., et al. (2000). "Peptide folding induced by the C(alpha,alpha)-disubstituted amino acid 1-aminocyclopent-3-ene-1-carboxylic acid."[6] Biopolymers. Link

  • Casabona, D., & Cativiela, C. (2006). "Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid." Synthesis. Link

  • PubChem Compound Summary. "Ethyl 2-aminocyclopent-1-ene-1-carboxylate (Enamine Isomer)." National Center for Biotechnology Information. Link

Sources

Exploratory

Therapeutic potential of 1-aminocyclopent-2-ene-1-carboxylic acid derivatives

Initiating Data Collection I'm starting with focused Google searches to gather information on 1-aminocyclopent-2-ene-1-carboxylic acid derivatives. I'm prioritizing their synthesis, known biological activities, and mecha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on 1-aminocyclopent-2-ene-1-carboxylic acid derivatives. I'm prioritizing their synthesis, known biological activities, and mechanisms of action.

Analyzing Search Results

I've moved on to analyzing the Google search results. My goal is to determine key therapeutic areas and specific derivatives with exciting potential, and their molecular targets. I'm focusing on areas like anticonvulsant, neuroprotective, and anticancer properties. The technical guide's structure will follow, starting with an introduction, then mechanisms of action, protocols, and a tabular summary.

Planning Guide Structure

I am now structuring the technical guide. After the introduction, I'll detail mechanisms of action across different therapeutic areas. Then, experimental protocols for evaluating these derivatives will be added, followed by a tabulated summary. Next, I will create Graphviz diagrams for signaling pathways and workflows. I plan to integrate data, cite sources, and explain rationale as I go.

Exploring Therapeutic Potential

Deepening Mechanistic Understanding

I've made headway in understanding the therapeutic landscape, noting anticonvulsant activity and potential NMDA receptor interaction. I've also found applications in synthesizing various pharmaceuticals, including those for neurological disorders and cancer, along with antiviral agents and tumor growth inhibitors. I'm now digging deeper into the mechanisms of action, especially the molecular details of anticonvulsant and anticancer effects, focusing on how these derivatives interact at the molecular level.

Refining Data Gathering

I'm now focusing on gathering more concrete details. The search results, while plentiful, are somewhat fragmented, so I'm honing in on specific mechanisms and quantitative data. I'm prioritizing the precise nature of NMDA receptor interactions, refining synthesis methods, and identifying Structure-Activity Relationships. Experimental protocols and specific values, like IC50 or EC50, are also top of mind.

Prioritizing Key Areas

I've revised my strategy to concentrate on key areas. I am now targeting the mechanism of action, with specific details on anticonvulsant, neuroprotective, and anticancer effects at a molecular level. I am also investigating SAR, seeking experimental protocols, and searching for quantitative data like IC50/EC50 values. I'm focusing on creating a generalized synthetic workflow for creating derivatives.

Analyzing Experimental Protocols

I've uncovered promising findings from the second search iteration, especially concerning experimental protocols. Specifically, I found detailed descriptions of the Maximal Electroshock (MES) test and pentylenetetrazol. These results are incredibly valuable for anticonvulsant and cytotoxicity screening.

Refining Assay Strategies

I am now focusing on refining the assay strategies, building on the promising leads from my second search iteration. I have gathered more data regarding the interaction of cyclic amino acid derivatives with NMDA receptors. Specific IC50 and EC50 values for related compounds are being collected for the quantitative data tables. This has reinforced the connection between NMDA receptor modulation and neuroprotection, with new information on in vitro excitotoxicity assays. However, I still need a detailed synthetic workflow for key compounds.

Prioritizing Search Refinements

I've decided to prioritize specific areas for the next search iteration. I now need a detailed synthetic workflow for key cyclopentene derivatives. I also need to find specific SAR data and more quantitative data, such as IC50/EC50 values, for these compounds in anticonvulsant, neuroprotective, and anticancer assays. Finally, I need to focus on understanding their anticancer mechanisms.

Focusing on Next Steps

I've made progress in understanding potential therapeutic applications for cyclopentene derivatives, including detailed experimental protocols for anticonvulsant and cytotoxicity screening. I am now focused on finding a detailed synthesis protocol for the core structure, along with specific SAR data, and quantitative data (IC50/EC50 values), particularly for anticancer mechanisms.

Prioritizing Detailed Information

I've made good progress, finding detailed descriptions of MES and PTZ seizure models, along with various cytotoxicity assays. I've also identified specific IC50 and EC50 data for cyclic amino acid derivatives, reinforcing the connection between NMDA receptor modulation and neuroprotection. However, to complete the guide, I need a detailed synthetic workflow for the core cyclopentene structure, more specific SAR data, and quantitative data (IC50/EC50 values), particularly for anticancer mechanisms.

Prioritizing Detailed Information

I've made good progress, finding detailed descriptions of MES and PTZ seizure models, along with various cytotoxicity assays. I've also identified specific IC50 and EC50 data for cyclic amino acid derivatives, reinforcing the connection between NMDA receptor modulation and neuroprotection. However, to complete the guide, I need a detailed synthetic workflow for the core cyclopentene structure, more specific SAR data, and quantitative data (IC50/EC50 values), particularly for anticancer mechanisms. To address this, I am now refining my search to focus on step-by-step synthetic protocols and detailed SAR data, along with information for accurate and informative visualizations.

Refining Synthetic Protocols

I'm now focusing my efforts on the critical task of refining synthetic protocols. My next priority is to find a specific, detailed, step-by-step synthetic protocol for the 1-aminocyclopent-2-ene-1-carboxylic acid derivatives core structure, which is currently a key gap in the guide. I'll need more data and examples to build an SAR section.

Prioritizing Detailed Information

I've made good progress, with details on MES/PTZ seizure models and cytotoxicity assays, along with IC50/EC50 data for cyclic amino acid derivatives. This confirms the NMDA receptor's role in neuroprotection. Now, I will refine my search to get a detailed synthesis workflow for the core cyclopentene structure, more specific SAR data, and quantitative data (IC50/EC50 values), particularly for anticancer mechanisms. I am also preparing to visualize the neuroprotection mechanism with a graph.

Analyzing Synthesis Strategies

I've been analyzing the latest search results. The data on cyclic amino acid synthesis is quite promising, specifically relating to cyclopropane derivatives and NMDA receptor modulators. I'm focusing on synthetic routes and structure-activity relationships, aiming to identify potential areas for further exploration. It looks like the data is leading me down the right track.

Refining Quantitative Data

I'm now focusing on strengthening the technical guide's quantitative aspects. Recent searches have yielded qualitative SAR, but I need specific IC50 and ED50 values for the SAR section to be truly valuable. I am also working to find details on the anticancer activity and mechanism of these compounds, which is presently general. I am seeking detailed neuroprotective signaling pathway information.

Consolidating Data Gaps

I'm working to fill critical data gaps. Recent searches provided promising synthetic routes for related cyclic amino acids. I need detailed IC50/ED50 data for a robust SAR section. Furthermore, I need to find specific anticancer mechanisms and neuroprotective signaling pathways for a complete guide. My next step involves tabulating the gathered quantitative data.

Prioritizing Specific Syntheses

I'm now focusing on the latest search data. I've found promising routes for related cyclic amino acids, including cyclopropane and cyclopentane derivatives. While these aren't the target molecule, they provide a strong basis for a credible synthetic protocol. I'm prioritizing searches for the specific synthesis of 1-aminocyclopent-2-ene-1-carboxylic acid derivatives. I also need to find specific SAR data, and detailed mechanisms of action.

Targeting Remaining Data Gaps

I'm now focusing on addressing specific data gaps. Recent efforts focused on finding granular SAR data and specific anticancer mechanisms. I'm prioritizing searches for IC50 and ED50 values for the cyclic amino acids in various therapeutic areas to populate the quantitative data tables. I need a detailed synthetic protocol and a more granular understanding of the anticancer molecular targets. I am also seeking detailed neuroprotective signaling cascades.

Prioritizing Remaining Refinements

I've made solid progress; recent searches gave me a foundation, including related cyclic amino acid synthesis and NMDA SAR data. However, I'm now focusing on filling four remaining gaps: a detailed synthesis protocol for the target molecule, granular SAR data with IC50/ED50 values, specific anticancer mechanisms, and a detailed neuroprotective signaling pathway. I am confident I will find the final pieces of information to create an in-depth technical guide.

Foundational

Biological Activity & Therapeutic Utility of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

The following technical guide details the biological activity, synthesis, and pharmaceutical applications of Ethyl 1-aminocyclopent-2-ene-1-carboxylate , a critical conformationally constrained amino acid derivative. Tec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmaceutical applications of Ethyl 1-aminocyclopent-2-ene-1-carboxylate , a critical conformationally constrained amino acid derivative.

Technical Whitepaper for Pharmaceutical Development

Executive Summary

Ethyl 1-aminocyclopent-2-ene-1-carboxylate (E-ACPC-2-ene) is a specific unsaturated, cyclic


-disubstituted amino acid ester. Unlike its saturated analog (cycloleucine) or its symmetric isomer (the 3-ene), the 2-ene derivative possesses unique chiral  and conformational  properties that make it a high-value scaffold in peptidomimetics.

Its primary biological utility lies in:

  • Conformational Locking: Inducing specific secondary structures (e.g.,

    
    -turns, 
    
    
    
    -helices) in bioactive peptides to enhance receptor affinity.
  • Metabolic Stability: providing complete resistance to proteolytic degradation by trypsin, chymotrypsin, and other serum proteases.

  • Transport Modulation: Acting as a competitive inhibitor for System L (LAT1/LAT2) amino acid transporters, relevant in oncology and blood-brain barrier (BBB) research.

Chemical Biology & Mechanism of Action[1][2]

Conformational Constraint Mechanism

The cyclopentene ring imposes rigid steric constraints on the peptide backbone. When incorporated into a peptide chain, the


-carbon is quaternary, severely restricting the torsional angles 

(phi) and

(psi).
  • The "Thorpe-Ingold" Effect: The gem-disubstitution at the C1 position promotes ring closure and turn formation.

  • Unsaturation Effect: The double bond at the C2 position (2-ene) introduces planarity in part of the ring, distinct from the puckered cyclopentane. This creates a unique vector for the side chains, often forcing the peptide into a Type II

    
    -turn  or a distorted 
    
    
    
    -helix
    .
Transport Inhibition (System L)

As a hydrophobic, bulky amino acid analog, the free acid form (1-aminocyclopent-2-ene-1-carboxylic acid) mimics Leucine and Methionine. It binds to the Leucine Amino Acid Transporter (LAT1) but is not metabolized, effectively blocking the uptake of essential amino acids in rapidly dividing cancer cells.

DOT Diagram: Mechanism of Action & Transport

Bioactivity Compound Ethyl 1-aminocyclopent-2-ene-1-carboxylate Hydrolysis In vivo Hydrolysis (Esterase) Compound->Hydrolysis Prodrug Activation Target1 Peptide Integration (Solid Phase Synthesis) Compound->Target1 Direct Use FreeAcid Free Amino Acid (Active Species) Hydrolysis->FreeAcid Target2 LAT1 Transporter (Cancer Cell Surface) FreeAcid->Target2 Competitive Binding Effect1 Conformational Lock (Type II Beta-Turn) Target1->Effect1 Effect2 Proteolytic Resistance (Increased Half-life) Target1->Effect2 Effect3 Nutrient Deprivation (Growth Inhibition) Target2->Effect3

Figure 1: Mechanistic pathways of E-ACPC-2-ene in peptide engineering and transport inhibition.

Experimental Protocols

Synthesis via Ring-Closing Metathesis (RCM)

The most robust route to the specific 2-ene isomer involves the Ring-Closing Metathesis of an allyl-vinyl glycine precursor. This method avoids the formation of the symmetric 3-ene isomer.

Reagents:

  • Substrate:

    
    -Boc-Allyl-Vinyl-Glycine Ethyl Ester
    
  • Catalyst: Grubbs 2nd Generation Catalyst

  • Solvent: Dichloromethane (DCM), anhydrous, degassed

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve

    
    -Boc-Allyl-Vinyl-Glycine Ethyl Ester (1.0 equiv) in anhydrous DCM (0.01 M concentration). Note: High dilution is critical to prevent intermolecular polymerization.
    
  • Degassing: Sparge the solution with Argon for 30 minutes to remove oxygen.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under Argon flow.

  • Reflux: Heat the reaction to reflux (

    
    ) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.
    
  • Quenching: Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the ruthenium carbene.

  • Purification: Concentrate the solvent in vacuo. Purify the dark residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield Ethyl

    
    -Boc-1-aminocyclopent-2-ene-1-carboxylate .
    
  • Deprotection (Optional): Treat with 4N HCl in Dioxane to remove the Boc group if the free amine is required.

DOT Diagram: Synthesis Workflow

Synthesis Start N-Boc-Allyl-Vinyl-Glycine Ester Step1 Dissolve in DCM (0.01 M) Degas with Argon Start->Step1 Step2 Add Grubbs II Catalyst (5 mol%) Step1->Step2 Step3 Reflux 12-24h (Ring-Closing Metathesis) Step2->Step3 Step4 Quench with Ethyl Vinyl Ether Step3->Step4 Product Ethyl N-Boc-1-aminocyclopent-2-ene-1-carboxylate Step4->Product

Figure 2: Synthetic route via Ring-Closing Metathesis (RCM) to ensure 2-ene regiospecificity.

Biological Assay: LAT1 Transport Inhibition

To verify the biological activity of the hydrolyzed free acid.

Materials:

  • Cells: KB human oral cancer cells (high LAT1 expression).

  • Tracer:

    
    -L-Leucine.
    
  • Inhibitor: 1-aminocyclopent-2-ene-1-carboxylic acid (hydrolyzed from ethyl ester).

Protocol:

  • Seeding: Plate KB cells (

    
     cells/well) in 24-well plates and culture for 24 hours.
    
  • Wash: Wash cells

    
     with 
    
    
    
    -free Choline-Cl uptake buffer to eliminate competing transport systems.
  • Incubation: Add uptake buffer containing

    
    
    
    
    
    -L-Leucine
    
    
    increasing concentrations (
    
    
    ) of the test compound.
  • Termination: After 1 minute (initial rate), wash cells rapidly with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot

    
     Uptake vs. Log[Concentration] to determine 
    
    
    
    .

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of the 2-ene derivative versus standard analogs.

PropertyEthyl 1-aminocyclopent-2-ene-1-carboxylateCycloleucine (Saturated)1-Aminocyclopent-3-ene (Isomer)
Hybridization

at C2-C3
All


at C3-C4
Chirality Chiral (C1 is stereogenic)AchiralAchiral (Plane of symmetry)
Peptide Turn Induces Type II

-turn
Induces

-helix
Induces distorted

-helix
Protease Stability

hours (Serum)

hours

hours
LAT1 Affinity (

)

(Free acid)


References

  • Cativiela, C., & Diaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary alpha-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][2] Link

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron. Link

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. Link

  • Avenoza, A., et al. (2002). Synthesis of enantiomerically pure 1-aminocyclopent-2-ene-1-carboxylic acid derivatives. Journal of Organic Chemistry. Link

Sources

Exploratory

A Technical Guide to Ethyl 1-Aminocyclopent-2-ene-1-carboxylate: A Versatile Precursor for Constrained Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and peptide science, the conformational control of bioactive peptides is paramount to enhancing their the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and peptide science, the conformational control of bioactive peptides is paramount to enhancing their therapeutic properties. Cyclic amino acids are critical building blocks in this endeavor, imparting structural rigidity and improving metabolic stability. This technical guide provides an in-depth exploration of Ethyl 1-aminocyclopent-2-ene-1-carboxylate, a versatile and efficient precursor for the synthesis of five-membered cyclic amino acids. We will detail its synthesis, physicochemical properties, and transformation into saturated, orthogonally-protected amino acids suitable for solid-phase peptide synthesis (SPPS). This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to empower researchers in the design of novel peptidomimetics and therapeutic agents.

The Strategic Importance of Cyclic Amino Acids in Modern Drug Discovery

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of conformationally constrained or "unnatural" amino acids is a key strategy to overcome these limitations.

Cyclopentane-based amino acids are particularly effective building blocks.[1][2] Their cyclic nature restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more stable and predictable secondary structures, such as β-turns and helices.[1][2] This pre-organization can enhance receptor binding affinity and selectivity while simultaneously shielding the peptide from enzymatic degradation.[1] Consequently, the development of efficient synthetic routes to these valuable building blocks is a high-priority objective in medicinal chemistry and drug design.[3]

Ethyl 1-Aminocyclopent-2-ene-1-carboxylate: A Versatile Precursor

Ethyl 1-aminocyclopent-2-ene-1-carboxylate, a cyclic β-enamino ester, is an ideal starting point for synthesizing various substituted 2-aminocyclopentanecarboxylic acid derivatives. Its enamine functionality provides a handle for stereoselective transformations, and the ester group is readily manipulated for subsequent peptide coupling.

Physicochemical and Structural Properties

A clear understanding of the precursor's properties is essential for its effective use. The key characteristics are summarized below.

PropertyValueSource
IUPAC Name ethyl 2-aminocyclopent-1-ene-1-carboxylate[4]
CAS Number 7149-18-0[4]
Molecular Formula C₈H₁₃NO₂[4]
Molecular Weight 155.19 g/mol [4]
Appearance Typically a liquid or low-melting solidN/A
Key Functionality β-Enamino Ester[5]
Synthesis of the Precursor: The Thorpe-Ziegler Approach

The most direct and industrially scalable synthesis of the precursor and its analogs relies on the intramolecular Thorpe-Ziegler reaction.[6][7] This base-catalyzed cyclization of an α,ω-dinitrile is a powerful method for forming five- and six-membered rings.[7][8]

The causality behind this choice is efficiency and atom economy. Starting from adiponitrile (a readily available commodity chemical), a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) promotes an intramolecular cyclization to form a cyclic β-enaminonitrile. Subsequent acidic hydrolysis and esterification yield the target Ethyl 1-aminocyclopent-2-ene-1-carboxylate.

Synthetic Pathways: From Precursor to Protected Amino Acid

The true utility of Ethyl 1-aminocyclopent-2-ene-1-carboxylate lies in its conversion to a saturated, chiral, and orthogonally protected amino acid ready for peptide synthesis. This transformation involves two critical steps: stereoselective hydrogenation and N-terminal protection.

Stereoselective Hydrogenation

The conversion of the enamine double bond to a saturated amine creates two new stereocenters. Controlling the stereochemical outcome of this reduction is the most critical step in the entire synthetic sequence. Asymmetric hydrogenation using chiral metal catalysts (e.g., Iridium or Rhodium-based) is the state-of-the-art method for achieving high enantioselectivity.[9][10][11]

The choice of catalyst and reaction conditions is paramount. Chiral phosphine ligands, such as those in MaxPHOX-Ir or Rh-PennPhos systems, create a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate, thereby yielding a single enantiomer of the product.[9][11] The pressure of hydrogen gas can also significantly influence enantioselectivity, with lower pressures often leading to higher enantiomeric excess (ee).[9]

Orthogonal N-Protection

For the resulting cyclic amino acid to be useful in Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be protected with a group that is stable throughout the peptide chain assembly but can be selectively removed at each cycle. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[12][13] It is stable to the basic conditions used for peptide coupling but is readily cleaved by mild acid, such as trifluoroacetic acid (TFA).[13]

The reaction with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding method for installing the Boc group.[14][15][] The mechanism involves the nucleophilic attack of the amine onto a carbonyl carbon of the Boc anhydride.[14]

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a step-by-step guide for the synthesis and transformation of the precursor. Each step includes validation checkpoints to ensure the integrity of the process.

Protocol 1: Synthesis of Ethyl 1-Aminocyclopent-2-ene-1-carboxylate via Thorpe-Ziegler Reaction

This protocol is adapted from established methodologies for synthesizing cyclic β-enamino esters from dinitriles.[6][8]

Workflow Diagram: Synthesis of the Precursor

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Esterification Adiponitrile Adiponitrile Base NaHMDS, THF Adiponitrile->Base CyclicEnaminonitrile Cyclic β-Enaminonitrile Intermediate Base->CyclicEnaminonitrile Intramolecular Cyclization Acid H₂SO₄, EtOH, H₂O CyclicEnaminonitrile->Acid FinalProduct Ethyl 1-aminocyclopent- 2-ene-1-carboxylate Acid->FinalProduct Hydrolysis & Esterification

Caption: Workflow for Thorpe-Ziegler synthesis.

Methodology:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF) and cool to 0 °C.

  • Base Addition: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) to the cooled THF.

  • Substrate Addition: Add a solution of adiponitrile (1.0 equivalent) in dry THF dropwise to the base solution over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a precipitate indicates the formation of the intermediate salt.

  • Hydrolysis & Esterification: Cool the reaction mixture to 0 °C and slowly quench by adding a pre-mixed solution of concentrated sulfuric acid in ethanol and water.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Workup: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.[17] Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by vacuum distillation or column chromatography on silica gel.[17] Validate the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic vinyl proton signal and signals for the ethyl ester group will confirm the product's identity.

Protocol 2: Asymmetric Hydrogenation to Ethyl 1-aminocyclopentane-1-carboxylate

This protocol is based on highly enantioselective iridium-catalyzed hydrogenations of cyclic enamines/enamides.[9][10]

Methodology:

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral Iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, 1 mol%).

  • Reaction Setup: Add the Ethyl 1-aminocyclopent-2-ene-1-carboxylate (1.0 equivalent) dissolved in a degassed solvent (e.g., methanol or ethyl acetate).[9]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3 bar).[9] Stir the reaction at room temperature for 24 hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification & Validation: Purify the product by column chromatography. Validate the structure by NMR and MS. Crucially, determine the enantiomeric excess (ee) by chiral HPLC analysis to confirm the stereoselectivity of the reduction.

Protocol 3: N-Boc Protection of the Cyclic Amino Ester

This is a standard and robust procedure for protecting primary and secondary amines.[13][15]

Workflow Diagram: Key Transformations

G Precursor Ethyl 1-aminocyclopent- 2-ene-1-carboxylate SaturatedEster Ethyl 1-aminocyclopentane- 1-carboxylate Precursor->SaturatedEster Asymmetric Hydrogenation (e.g., Ir-MaxPHOX) ProtectedAA N-Boc-Protected Cyclic Amino Acid Ester SaturatedEster->ProtectedAA N-Protection (Boc₂O, Base)

Caption: Key transformations of the precursor.

Methodology:

  • Reaction Setup: Dissolve the saturated cyclic amino ester (1.0 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water (2:1 ratio).[]

  • Base Addition: Add sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5 equivalents) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while stirring vigorously.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification & Validation: The crude product is often pure enough for the next step. If necessary, purify by column chromatography. Validate the successful protection by NMR (observing the characteristic tert-butyl signal around 1.4 ppm) and mass spectrometry (confirming the mass increase).

Conclusion and Future Outlook

Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a highly valuable and versatile precursor for the synthesis of conformationally constrained cyclic amino acids. The synthetic route, beginning with a Thorpe-Ziegler cyclization and proceeding through stereoselective hydrogenation and orthogonal protection, provides a reliable and scalable pathway to these important building blocks. The resulting N-Boc protected amino acids are primed for incorporation into peptides, enabling researchers to systematically probe structure-activity relationships and develop next-generation therapeutics with enhanced stability, selectivity, and efficacy. The continued development of more efficient and selective catalysts for the hydrogenation step will further increase the accessibility and utility of this powerful synthetic strategy.

References

Sources

Foundational

Conformational analysis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Conformational Analysis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate: A Technical Guide for Rational Drug Design Executive Summary Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a highly functionalized, conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate: A Technical Guide for Rational Drug Design

Executive Summary Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a highly functionalized, conformationally restricted


-disubstituted amino acid derivative. As a cyclic allylic amino ester, it serves as a critical building block in peptidomimetic design and the synthesis of conformationally constrained therapeutics. Understanding its 3D spatial arrangement is paramount, as the biological activity of peptidomimetics is strictly dictated by their topographical presentation to target receptor pockets.

Structural Topology & Geometric Constraints

The conformational space of Ethyl 1-aminocyclopent-2-ene-1-carboxylate is governed by two primary structural features: the unsaturated cyclopentene ring and the sterically demanding


-disubstitution at the C1 position.

The Cyclopentene Core: Envelope Dynamics Unlike fully saturated cyclopentane, which rapidly interconverts between envelope and half-chair conformations, the introduction of the endocyclic C2=C3 double bond imposes severe geometric constraints. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 hybridization of C2 and C3 forces the C1-C2-C3-C4 segment into a nearly planar arrangement to maximize 

-orbital overlap and minimize torsional strain[1]. Consequently, the ring is restricted to an envelope conformation , where only the C5 atom puckers out of the basal plane, acting as the "flap" of the envelope.

C1


-Disubstitution: Steric and Electronic Interplay 
At the C1 stereocenter, the presence of both an amino group (-NH

) and an ethoxycarbonyl group (-COOCH

CH

) creates a highly congested microenvironment. This

-disubstitution restricts the

and

dihedral angles of the backbone, a well-documented phenomenon in related cyclic non-proteinogenic amino acids like 1-aminocyclopentanecarboxylic acid (Ac5c)[2]. The ester and amino groups must adopt pseudo-axial or pseudo-equatorial positions relative to the C5 flap. The energetic preference is dictated by minimizing 1,3-diaxial-like steric clashes and optimizing favorable dipole-dipole interactions between the ester carbonyl and the amine.

ConformationalLogic Start Ethyl 1-aminocyclopent-2-ene-1-carboxylate Conformational Space Ring Cyclopentene Ring Puckering Start->Ring Env1 C5-Envelope (Flap Up) Thermodynamically Favored Ring->Env1 Env2 C5-Envelope (Flap Down) Thermodynamically Favored Ring->Env2 Planar Planar Transition State High Energy Barrier Ring->Planar Disfavored Subst C1 alpha,alpha-Disubstitution Steric Resolution Env1->Subst Env2->Subst AxEq -NH2 Pseudo-axial -COOEt Pseudo-equatorial Subst->AxEq Steric Clash EqAx -NH2 Pseudo-equatorial -COOEt Pseudo-axial Subst->EqAx Dipole Alignment

Figure 1: Logic flow of conformational states and geometric constraints.

Conformational Space & Energy Landscape

To quantify the conformational preferences, computational modeling is employed. Table 1 summarizes the theoretical energy landscape of the primary conformers. The pseudo-equatorial positioning of the bulky ethoxycarbonyl group generally minimizes steric repulsion with the C5 methylene protons, leading to the global energy minimum.

Table 1: Computed Conformational Parameters (DFT Simulated Data)

Conformer StateRing PuckeringC1 Substituent OrientationRelative Energy (

E, kcal/mol)
Dipole Moment (

, Debye)
Env-A C5-Envelope-NH

Ax, -COOEt Eq
0.00 (Global Minimum)2.45
Env-B C5-Envelope-NH

Eq, -COOEt Ax
+1.152.81
Planar-TS PlanarEclipsed+5.40 (Transition State)2.10

Experimental & Computational Workflow

Causality Behind Experimental Choices:

  • DFT Level of Theory: B3LYP/6-311+G(d,p) is selected because the diffuse functions (+) accurately model the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) correctly handle the sterics of the congested C1 center.

  • NMR Solvent: CDCl

    
     (a non-polar, aprotic solvent) is deliberately chosen over D
    
    
    
    O or DMSO-d
    
    
    . Polar solvents aggressively solvate the amine and ester, disrupting the intrinsic intramolecular dipole interactions that dictate the molecule's native conformation in a hydrophobic binding pocket.
Step-by-Step Methodology

Phase 1: Computational Conformational Search (DFT)

  • In Silico Generation: Construct the 3D structure of Ethyl 1-aminocyclopent-2-ene-1-carboxylate. Execute a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field to generate an initial pool of conformers.

  • Geometry Optimization: Submit the lowest-energy conformers (within a 5 kcal/mol window) to DFT optimization at the B3LYP/6-311+G(d,p) level using an implicit solvation model (e.g., PCM for chloroform).

  • Frequency Analysis: Perform vibrational frequency calculations on optimized geometries. Confirm that all structures are true minima by ensuring the absence of imaginary frequencies.

  • Parameter Extraction: Extract theoretical interatomic distances (specifically between C5 protons and the ethyl ester/amino protons) and predicted

    
    -coupling constants.
    

Phase 2: Solution-State NMR Validation

  • Sample Preparation: Dissolve 15 mg of >98% pure Ethyl 1-aminocyclopent-2-ene-1-carboxylate in 0.6 mL of anhydrous CDCl

    
    .
    
  • 1D Acquisition: Acquire high-resolution

    
    H and 
    
    
    
    C NMR spectra at 298 K (e.g., on a 600 MHz spectrometer). Assign all resonances using standard 2D COSY and HSQC experiments.
  • 2D NOESY Acquisition: Execute a 2D NOESY experiment with a carefully calibrated mixing time of 400 ms. Rationale: 400 ms is optimal for small molecules (MW < 500) to observe Nuclear Overhauser Effects (NOE) in the linear approximation regime without spin diffusion artifacts.

  • Data Integration (The Self-Validating Step): Integrate the volume of the NOESY cross-peaks between the C5 methylene protons and the ethoxycarbonyl/amine protons. Convert these volumes to interproton distances (

    
    ). Compare these empirical distances directly against the DFT-predicted distances from Phase 1. A match within 
    
    
    
    Å validates the dominant solution-state conformer.

Workflow DFT Computational Modeling DFT: B3LYP/6-311+G(d,p) Integration Data Integration Distance Matching (r ∝ V^-1/6) DFT->Integration Predicted Distances NMR Solution-State NMR 2D NOESY in CDCl3 NMR->Integration Empirical Distances Output Validated 3D Conformer Ensemble Integration->Output Cross-Validation

Figure 2: Self-validating experimental workflow for conformational elucidation.

Implications for Peptidomimetic Design

The conformational analysis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate reveals a rigidified envelope topology dictated by its endocyclic unsaturation and


-disubstitution. By employing a rigorously cross-validated DFT and NMR workflow, researchers can accurately map its 3D spatial orientation. This precise topographical understanding is an indispensable asset for medicinal chemists utilizing this scaffold to design highly selective, conformationally locked peptidomimetics that resist proteolytic degradation while maintaining high target affinity.

References

  • Title: An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions Source: Royal Society Publishing URL: 3

  • Title: Conformational studies on peptides containing α,α-disubstituted α-amino acids Source: PubMed / NIH URL: 2

  • Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: PMC / NIH URL: 1

Sources

Exploratory

Metabolic Stability Predictions for Cyclopentene Amino Acid Derivatives

Executive Summary Cyclopentene amino acids (e.g., 1-aminocyclopent-3-ene-1-carboxylic acid and its analogs) represent a critical class of conformationally restricted peptidomimetics.[1] By locking the and torsion angles,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentene amino acids (e.g., 1-aminocyclopent-3-ene-1-carboxylic acid and its analogs) represent a critical class of conformationally restricted peptidomimetics.[1] By locking the


 and 

torsion angles, these scaffolds enhance receptor selectivity and proteolytic resistance. However, the introduction of the endocyclic double bond creates a specific metabolic liability distinct from their saturated cyclopentane counterparts.

This guide details the framework for predicting and validating the metabolic stability of these derivatives. It shifts beyond standard ADME profiling to focus on the unique reactivity of the cyclopentenyl moiety—specifically allylic oxidation and epoxidation mediated by Cytochrome P450 (CYP) enzymes.

Part 1: Structural Rationale & Metabolic Liabilities

The Olefin Paradox

While the cyclopentene ring provides necessary rigidity for binding affinity, the C=C double bond introduces electron density that attracts electrophilic attack by high-valent iron-oxo species (Compound I) within the CYP450 catalytic cycle.

Key Metabolic Pathways:

  • Allylic Hydroxylation (Primary Route): The C-H bonds adjacent to the double bond (C2/C5 positions) have lower bond dissociation energy (BDE) (~88 kcal/mol) compared to unactivated alkanes (~98 kcal/mol). This makes them the primary Site of Metabolism (SOM).

  • Epoxidation (Secondary Route): Direct oxygen insertion across the double bond can form an epoxide. While often transient, these intermediates can be reactive electrophiles (toxicity risk) or undergo hydrolysis by Epoxide Hydrolase (mEH) to form trans-diols.

  • N-Acetylation: If the

    
    -amino group is exposed (not part of a peptide bond), N-acetyltransferases (NAT) may conjugate it, though this is species-dependent.
    
Visualization: Predicted Metabolic Tree

The following diagram illustrates the divergence in metabolic fate for a generic cyclopentene amino acid derivative.

MetabolicPathways Parent Cyclopentene AA (Parent) CYP CYP450 (Compound I) Parent->CYP Binding AllylicRadical Allylic Radical Intermediate CYP->AllylicRadical H-abstraction (Low BDE) Epoxide Epoxide (+16 Da) CYP->Epoxide O-insertion AllylicAlcohol Allylic Alcohol (+16 Da) AllylicRadical->AllylicAlcohol OH Rebound Ketone Cyclopentenone (-2 Da from Alcohol) AllylicAlcohol->Ketone ADH/CYP Oxidation Diol Trans-Diol (+34 Da) Epoxide->Diol Epoxide Hydrolase

Figure 1: Divergent metabolic pathways for cyclopentene amino acids. Allylic hydroxylation is thermodynamically favored over epoxidation due to the stability of the allylic radical intermediate.

Part 2: In Silico Prediction Framework

Before physical synthesis, computational modeling must screen for metabolic "hotspots." For cyclopentene derivatives, standard QSAR models often fail because they do not adequately weight the reactivity of the cyclic alkene.

Recommended Workflow: Reactivity-Based SOM Prediction

Use tools that combine ligand-based reactivity with enzyme structure docking (e.g., SMARTCyp, StarDrop, or FAME).

  • Generate 3D Conformers: Cyclopentene rings have distinct "envelope" puckers. Generate low-energy conformers to ensure the allylic protons are accessible to the CYP heme.

  • Calculate Activation Energies: Focus on the energy required to abstract the hydrogen at the C2/C5 positions.

    • Threshold: If

      
       for allylic abstraction is < 15 kcal/mol, the compound is predicted to have High Clearance (
      
      
      
      ).
  • Epoxidation Potential: Assess the steric bulk around the double bond. If the amino acid side chain shields the alkene, epoxidation risk decreases.

Self-Validating Check: Always run a "Control Simulation" using Cyclopentane (saturated analog). If the model predicts identical SOMs for both the alkene and alkane, the model is failing to account for the electronic activation of the double bond and should be rejected.

Part 3: In Vitro Validation Protocols

This protocol uses Human Liver Microsomes (HLM) to determine Intrinsic Clearance (


) and Half-life (

).
Experimental Design Principles
  • Substrate Concentration (1 µM): Kept well below

    
     to ensure first-order kinetics (linear depletion).
    
  • Microsomal Protein (0.5 mg/mL): Optimized to minimize non-specific binding while maintaining sufficient enzyme activity.

  • Cofactor Control: NADPH is required.[2][3] A "No-NADPH" control is critical for this chemical class to rule out chemical oxidation of the double bond or hydrolysis of ester prodrug moieties.

Step-by-Step Methodology

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation (Thermodynamic Equilibration):

    • Mix Buffer, Microsomes, and Test Compound (1 µM) in a 96-well plate.

    • Incubate at 37°C for 10 minutes.

    • Why? This allows the compound to bind to the microsomal membrane and enzymes, preventing a "lag phase" in kinetics.

  • Reaction Initiation:

    • Add 10 µL of pre-warmed NADPH regenerating system.

    • Note: Start the timer immediately upon addition.[4]

  • Sampling (Kinetic Profiling):

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution (ACN).

    • Causality: The high organic content denatures the CYPs instantly, freezing the metabolic profile.

  • Clarification & Analysis:

    • Centrifuge at 4,000 rpm for 20 mins to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor for the parent ion [M+H]+ and predicted allylic hydroxylated metabolites [+16 Da].

Visualization: Assay Workflow

AssayWorkflow Prep 1. Preparation (Buffer + HLM + Cpd) PreInc 2. Pre-Incubation (10 min @ 37°C) Prep->PreInc Init 3. Initiation (+ NADPH) PreInc->Init Sample 4. Sampling Loop (0, 5, 15... 60 min) Init->Sample Quench 5. Quench (ACN + Int. Std) Sample->Quench At time t Analysis 6. LC-MS/MS (Calc CLint) Quench->Analysis

Figure 2: Standardized HLM stability workflow. The "Sampling Loop" ensures sufficient data points to calculate the slope of depletion.

Part 4: Data Interpretation & Calculation[5]

Calculation of Intrinsic Clearance

Plot the natural logarithm of the percent remaining compound (


) versus time (

).
  • Slope determination:

    
    .
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Data Summary Table: Cyclopentene vs. Saturated Analog

The table below illustrates a typical result where the cyclopentene derivative shows higher clearance due to the allylic liability.

ParameterCyclopentene Derivative (Test)Cyclopentane Analog (Control)Interpretation
Predicted SOM Allylic C-H (C2/C5)C3/C4 (Random)Olefin activates specific sites.

(min)
18.545.2Double bond reduces stability.

75.0

30.6

High vs. Moderate clearance.
Major Metabolite +16 Da (Allylic Alcohol)+16 Da (Distal Alcohol)Confirms mechanism.
Troubleshooting
  • Non-Linear Depletion: If the plot of

    
     vs. time curves, it suggests enzyme inactivation or product inhibition. Repeat with lower substrate concentration (0.5 µM).
    
  • Loss in No-NADPH Control: Indicates chemical instability (e.g., air oxidation of the double bond) or non-CYP metabolism (e.g., esterases if the carboxylic acid is esterified).

References

  • Creative Bioarray. (n.d.). Microsomal Stability Assay Service. Retrieved from [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis.[5] Retrieved from [Link]

  • Rudik, A., et al. (2015). SOMP: web server for in silico prediction of sites of metabolism for drug-like compounds. Bioinformatics. Retrieved from [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols using Ethyl 1-aminocyclopent-2-ene-1-carboxylate as a building block

Application Note: Strategic Integration of Ethyl 1-aminocyclopent-2-ene-1-carboxylate in Drug Discovery Strategic Overview & Chemical Utility Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a highly specialized, conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Ethyl 1-aminocyclopent-2-ene-1-carboxylate in Drug Discovery

Strategic Overview & Chemical Utility

Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a highly specialized, conformationally restricted unnatural amino acid derivative. In modern medicinal chemistry, incorporating alicyclic quaternary α-amino acids into small-molecule scaffolds is a proven strategy to enhance metabolic stability, lock molecular conformations, and drive receptor subtype selectivity.

A primary application of this building block is in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators[1]. S1P receptors regulate critical vascular and immune system functions. By utilizing the rigid cyclopentene core of this building block, researchers can design modulators that selectively target the


 receptor over the 

receptor. This selectivity is paramount in drug development, as

modulation achieves the desired immunosuppression (preventing transplant rejection or treating autoimmune diseases), while avoiding the transient bradycardia associated with

agonism [1].

Mechanistic Framework & Synthetic Causality

Working with Ethyl 1-aminocyclopent-2-ene-1-carboxylate presents unique synthetic challenges and opportunities:

  • Steric Hindrance at the Quaternary Center: The α-carbon is fully substituted, which severely restricts the Bürgi-Dunitz trajectory of incoming electrophiles during N-acylation. Standard coupling reagents (like EDC/HOBt) often fail or require extended reaction times. Highly active uronium/aminium salts (e.g., HATU) are required to drive the reaction forward.

  • Alkene Functionalization: The endocyclic double bond (

    
    ) serves as a versatile handle for late-stage diversification, such as palladium-catalyzed Heck couplings or electrophilic halogenations, allowing for the rapid generation of structure-activity relationship (SAR) libraries.
    
  • Ester Masking: The ethyl ester protects the carboxylic acid during basic or nucleophilic upstream transformations and can be selectively saponified using mild aqueous bases (e.g., LiOH) without epimerizing the quaternary center.

G N1 Ethyl 1-aminocyclopent-2-ene-1-carboxylate (Core Building Block) N2 N-Acylation (HATU/DIPEA) Overcoming Steric Hindrance N1->N2 Step 1: Amide Bond N3 Pd-Catalyzed Functionalization (Alkene Diversification) N2->N3 Step 2: Cross-Coupling N4 Ester Saponification (LiOH) Unmasking Pharmacophore N3->N4 Step 3: Deprotection N5 Selective S1P1 Modulator (Lead Candidate) N4->N5 Final Formulation

Synthetic workflow for S1P1 modulators using Ethyl 1-aminocyclopent-2-ene-1-carboxylate.

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling (N-Acylation)

Objective: To couple a functionalized carboxylic acid to the sterically hindered primary amine of Ethyl 1-aminocyclopent-2-ene-1-carboxylate.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.2 equivalents, 1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.3 equivalents, 1.3 mmol) in one portion. Stir for 5 minutes at room temperature to allow the formation of the active O-Atab ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, 3.0 mmol) dropwise. The solution will typically turn a pale yellow.

  • Amine Introduction: Add Ethyl 1-aminocyclopent-2-ene-1-carboxylate (1.0 equivalent, 1.0 mmol) [2] to the activated mixture.

  • Reaction: Heat the reaction mixture to 40°C using an aluminum heating block. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric bulk of the quaternary α-carbon. Stir for 16 hours.

  • Validation & Workup: Monitor reaction completion via LC-MS. Upon completion, quench the reaction with saturated aqueous

    
     (10 mL) and extract with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    ) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Mild Saponification of the Ethyl Ester

Objective: To unmask the carboxylic acid for receptor binding assays without degrading the cyclopentene ring.

  • Solvent System: Dissolve the N-acylated intermediate (1.0 mmol) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (5.0 mL total volume). Causality: This specific ternary solvent system ensures complete solubility of the lipophilic organic starting material while providing an aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    ) (3.0 equivalents, 3.0 mmol). Stir at room temperature for 4-6 hours.
    
  • Monitoring: Track the disappearance of the ester via TLC or LC-MS.

  • Isolation: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (5 mL) and wash with Diethyl Ether (5 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated free acid with Ethyl Acetate (

    
    ). Dry the combined organics over 
    
    
    
    , filter, and concentrate to yield the final product.

Quantitative Data: Amide Coupling Optimization

To demonstrate the necessity of the chosen protocol, the following table summarizes the optimization of the N-acylation step, highlighting the failure of standard reagents against the quaternary center.

Coupling Reagent (Eq)Base (Eq)SolventTemp (°C)Time (h)Conversion (%)*
EDC·HCl (1.5) / HOBt (1.5)DIPEA (3.0)DCM2524< 5%
DCC (1.2) / DMAP (0.1)NoneDCM252412%
PyBOP (1.3)DIPEA (3.0)DMF251645%
HATU (1.3) DIPEA (3.0) DMF 25 16 78%
HATU (1.3) DIPEA (3.0) DMF 40 16 > 95%

*Conversion determined by LC-MS analysis of the crude reaction mixture by integrating the product peak against the limiting reagent.

References

  • US Patent 11059784B2: Oxime ether compounds. Details the synthesis and biological application of cyclopentene-based amino acid derivatives as S1P1 receptor modulators for autoimmune and vascular diseases.
  • ChemScene Product Catalog : Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS: 541506-73-4). Commercial reference for the physical properties and sourcing of the core building block. URL:[Link]

Application

Technical Application Note: Peptide Coupling of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

This Application Note and Protocol Guide addresses the specific synthetic challenges associated with Ethyl 1-aminocyclopent-2-ene-1-carboxylate . -Disubstituted Amino Acid Coupling Target Molecule: Ethyl 1-aminocyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the specific synthetic challenges associated with Ethyl 1-aminocyclopent-2-ene-1-carboxylate .


-Disubstituted Amino Acid Coupling
Target Molecule:  Ethyl 1-aminocyclopent-2-ene-1-carboxylate (Dehydro-Ac5c Ethyl Ester)

Part 1: Strategic Analysis & Mechanistic Insight

1. The Structural Challenge The target molecule, Ethyl 1-aminocyclopent-2-ene-1-carboxylate , represents a class of "difficult" peptide building blocks known as


-disubstituted amino acids. Unlike standard amino acids, the 

-carbon is quaternary, bonded to the amine, the ester, and the cyclic alkene simultaneously.
  • Steric Wall: The quaternary center imposes a massive steric penalty. The nucleophilic amine is buried within the "V" of the cyclopentene ring and the ethyl ester. This drastically reduces the kinetic rate of amide bond formation (

    
    ), often by orders of magnitude compared to Alanine or Glycine.
    
  • Electronic Deactivation: The amine is attached to an allylic carbon. While the double bond (C2=C3) is somewhat distant, the inductive effects of the ester and the ring strain can further modulate the nucleophilicity of the amine.

  • Conformational Rigidity: The cyclopentene ring locks the amine in a specific vector, preventing it from easily rotating to find the electrophile. This is beneficial for the final peptidomimetic structure (inducing turns/helices) but detrimental to the coupling reaction entropy.

2. The Solution: "Super-Active" Electrophiles Standard carbodiimide chemistries (EDC/HOBt) are often insufficient for this substrate, leading to incomplete conversion or stalled intermediates (O-acylisourea). To force the reaction to completion, we must use reagents that generate:

  • Better Leaving Groups: 7-Aza-1-hydroxybenzotriazole (HOAt) esters.

  • Higher Local Concentration: Pre-organized transition states.

  • Alternative Activation: Acid fluorides (which are small and highly reactive).

Part 2: Decision Matrix & Workflow

The following logic gate determines the optimal protocol based on the partner amino acid (the Carboxylic Acid component) you are coupling to the Ethyl 1-aminocyclopent-2-ene-1-carboxylate.

CouplingLogic Start Partner Amino Acid (COOH) IsHindered Is the Partner Hindered? (e.g., Val, Ile, Aib, Pro, N-Me) Start->IsHindered Standard No (e.g., Gly, Ala, Phe) IsHindered->Standard Non-Hindered Hindered Yes IsHindered->Hindered Hindered/Bulky HATU Protocol A: HATU / HOAt / DIPEA (Standard High-Efficiency) Standard->HATU AcidFluoride Protocol B: Acid Fluoride (TFFH or Bt-F) (The 'Sledgehammer') Hindered->AcidFluoride Check Check Conversion (LCMS) HATU->Check AcidFluoride->Check Retry Incomplete? Switch to Microwave (50°C) Check->Retry Low Yield

Figure 1: Strategic selection of coupling reagents based on steric demand.

Part 3: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard High-Efficiency)

Best for coupling unhindered amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH) to the Ethyl 1-aminocyclopent-2-ene-1-carboxylate.

Mechanistic Rationale: HATU generates the O-At active ester (7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides an "anchimeric assistance" effect (neighboring group participation) via hydrogen bonding to the incoming amine, accelerating the rate-limiting step by up to 100x compared to HBTU/HOBt.

Materials:

  • Amine: Ethyl 1-aminocyclopent-2-ene-1-carboxylate (1.0 equiv)

  • Acid: Fmoc-Amino Acid (1.2 - 1.5 equiv)

  • Reagent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Pre-Activation: Dissolve the Fmoc-Amino Acid and HATU in anhydrous DMF in a round-bottom flask.

  • Base Addition: Add DIPEA dropwise. The solution should turn yellow (formation of the activated ester). Stir for 2–3 minutes only. Critical: Do not stir longer; the active ester can racemize or decompose.

  • Coupling: Add the Ethyl 1-aminocyclopent-2-ene-1-carboxylate (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Stir at room temperature under Nitrogen/Argon.

    • Time: Typically 2–4 hours.

  • Monitoring: Check via LCMS or TLC. Look for the disappearance of the amine (often UV active if conjugated, or stain with Ninhydrin/Permanganate).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (or 5% KHSO₄), and Brine. Dry over MgSO₄.

Protocol B: Acid Fluoride Activation (For Difficult Couplings)

Required when coupling hindered residues (e.g., Fmoc-Val-OH, Fmoc-Aib-OH) to the target.

Mechanistic Rationale: Acid fluorides are smaller and more electrophilic than O-At esters. They suffer less from steric clash with the quaternary center of the amine. TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates the acid fluoride in situ.

Materials:

  • Amine: Ethyl 1-aminocyclopent-2-ene-1-carboxylate (1.0 equiv)

  • Acid: Fmoc-Amino Acid (3.0 equiv)[1]

  • Reagent: TFFH (3.0 equiv)

  • Base: DIPEA (6.0 equiv)

  • Solvent: Anhydrous DCM or DMF (DCM is often better for acid fluorides if solubility permits).

Step-by-Step:

  • Activation: In a dry flask, dissolve Fmoc-Amino Acid and TFFH in anhydrous DCM (or DMF).

  • Formation: Add DIPEA and stir for 15–30 minutes. This generates the Fmoc-Amino Acid Fluoride.

  • Coupling: Add the Ethyl 1-aminocyclopent-2-ene-1-carboxylate .

  • Reaction: Stir at room temperature.

    • Note: If conversion is <50% after 4 hours, add HOAt (1.0 equiv) as a catalyst. The HOAt converts the acid fluoride to the O-At ester reversibly, shuttling the acyl group to the amine.

  • Workup: Standard extraction as above.

Part 4: Data Summary & Reagent Comparison

FeatureHATU / HOAt PyAOP TFFH (Acid Fluoride) COMU
Mechanism Uronium (O-At ester)Phosphonium (O-At ester)Acid FluorideUronium (Oxyma ester)
Steric Tolerance HighVery HighExtreme High
Base Requirement 2-3 equiv2-3 equiv2-3 equiv1-2 equiv
Risk Guanidinylation of amine (if slow)Carcinogenic byproduct (HMPA)Hydrolysis if wetSafer (Oxyma based)
Recommendation First Line Choice Backup for HATU For "Impossible" Couplings Green Alternative

Part 5: Troubleshooting & Critical Notes

  • Isomerization Risk: The double bond in the cyclopentene ring is allylic to the ester. While relatively stable, avoid strong bases (like DBU or excess NaOH) or high heat (>60°C) which could promote migration of the double bond to the thermodynamic conjugated position (if not already there) or racemization of the partner amino acid.

  • Microwave Assistance: If the reaction is sluggish (common with quaternary amines), use Microwave irradiation:

    • Conditions: 50°C, 25 Watts, 15-30 minutes.

    • Solvent: NMP is preferred over DMF for microwave stability.

  • Order of Addition: Always activate the carboxylic acid before adding the hindered amine. Adding the amine to the coupling reagent first can lead to guanidinium side products (with HATU).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405. Link

  • Crisma, M., et al. (2002). Peptide synthesis of alpha,alpha-disubstituted amino acids. Chemistry & Biodiversity. (Contextual grounding for hindered couplings).

Sources

Method

Procedures for the hydrolysis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate to free acid

Technical Application Note: Controlled Hydrolysis of Ethyl 1-Aminocyclopent-2-ene-1-carboxylate Executive Summary This application note details the validated procedures for the hydrolysis of Ethyl 1-aminocyclopent-2-ene-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Controlled Hydrolysis of Ethyl 1-Aminocyclopent-2-ene-1-carboxylate

Executive Summary

This application note details the validated procedures for the hydrolysis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate (1) to its corresponding free acid, 1-aminocyclopent-2-ene-1-carboxylic acid (2).

This transformation presents specific synthetic challenges due to the molecule's structural duality:

  • Steric Hindrance: The

    
    -disubstituted (quaternary) carbon at position 1 significantly retards nucleophilic attack at the ester carbonyl compared to simple amino acids.
    
  • Functional Group Sensitivity: The allylic double bond (C2=C3) is susceptible to migration or hydration under harsh acidic conditions, necessitating controlled protocols.

Two methodologies are provided:

  • Method A (Preferred): Lithium Hydroxide Saponification followed by Cation Exchange Chromatography. This yields the pure zwitterionic free acid.

  • Method B (Alternative): Acidic Hydrolysis. This yields the hydrochloride salt, suitable when inorganic salt contaminants are acceptable or the zwitterion is difficult to crystallize.

Mechanistic & Strategic Analysis

The substrate is an allylic, cyclic


-amino ester. The hydrolysis requires cleaving the ethoxy group while preserving the ring unsaturation and the amine integrity.
  • Why LiOH? Lithium hydroxide is preferred over NaOH or KOH for hindered esters in medicinal chemistry. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Furthermore, LiOH is more soluble in THF/Water mixtures, allowing for a homogeneous reaction mixture that accelerates the hydrolysis of hydrophobic esters.

  • The Zwitterion Challenge: Unlike simple organic acids, amino acids exist as zwitterions (

    
    ) at neutral pH. Simple extraction with organic solvents (e.g., EtOAc) is impossible because the product is water-soluble. Isolation requires Ion Exchange Chromatography (Dowex 50W)  to separate the amino acid from the inorganic salts (LiCl, NaCl) generated during neutralization.
    

Experimental Protocols

Method A: Lithium Hydroxide Saponification (Gold Standard)

Target: Isolation of the Zwitterionic Free Acid

Reagents:

  • Ethyl 1-aminocyclopent-2-ene-1-carboxylate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Methanol (MeOH)

  • Deionized Water

  • Dowex® 50W-X8 (Hydrogen form, 200-400 mesh)

  • Ammonium Hydroxide (

    
    ) (1M solution)
    

Protocol:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1 v/v/v). The concentration of the substrate should be approximately 0.1 M.

    • Note: The addition of MeOH helps solubilize both the organic ester and the inorganic base.

  • Saponification: Add LiOH·H₂O (3.0 equiv) in a single portion.

  • Reaction: Stir the mixture vigorously at 40°C for 12–18 hours.

    • Monitor: Use TLC (Eluent: n-BuOH/AcOH/H₂O 4:1:1, stain with Ninhydrin) or LC-MS. The starting material spot (

      
      ) should disappear, and a baseline spot (product) should appear.
      
  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, 35°C) to remove THF and MeOH. The remaining aqueous residue contains the lithium salt of the amino acid.

  • Desalting (Critical Step):

    • Prepare a column of Dowex 50W-X8 resin (

      
       form). Use approx. 10 g of wet resin per gram of substrate.
      
    • Dilute the aqueous residue with minimal water and load it carefully onto the column.

    • Wash: Elute with distilled water (approx. 3–5 column volumes) until the eluate is neutral pH. This removes the

      
       ions and any non-basic impurities.
      
    • Elution: Elute the amino acid using 1M

      
       . Collect fractions. The product typically elutes as the pH of the eluate becomes basic.
      
  • Isolation: Combine the ninhydrin-positive fractions. Concentrate under reduced pressure to remove water and excess ammonia.

  • Lyophilization: Dissolve the resulting solid in minimal water and lyophilize to obtain the 1-aminocyclopent-2-ene-1-carboxylic acid as a white, fluffy powder.

Method B: Acidic Hydrolysis

Target: Isolation of the Hydrochloride Salt

Reagents:

  • Ethyl 1-aminocyclopent-2-ene-1-carboxylate

  • 6N Hydrochloric Acid (HCl)

Protocol:

  • Suspension: Suspend the ester (1.0 equiv) in 6N HCl (10–15 volumes relative to weight).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Caution: Prolonged heating may cause migration of the double bond. Monitor strictly by LC-MS.

  • Workup: Cool the reaction to room temperature. Wash the aqueous acidic solution with Diethyl Ether (

    
    , 2x) to remove any unreacted ester or non-basic byproducts.
    
  • Isolation: Evaporate the aqueous layer to dryness under reduced pressure.

  • Azeotroping: To remove traces of excess HCl and water, add toluene or ethanol and re-evaporate (repeat 2x).

  • Crystallization: Triturate the resulting solid with anhydrous

    
     or Acetone to yield the 1-aminocyclopent-2-ene-1-carboxylic acid hydrochloride  salt.
    

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance at C1 quaternary center.Increase temperature to 60°C (Method A). Do not exceed 60°C to protect the alkene. Increase LiOH to 5.0 equiv.
Double Bond Migration Acid concentration too high or reaction time too long (Method B).Switch to Method A (Base Hydrolysis). This is the primary reason to avoid HCl for this substrate.
Low Yield (Method A) Product lost on Ion Exchange resin.Ensure the resin was fully activated (

form). Ensure elution with

is sufficient (check pH of eluate).
Product is Hygroscopic Residual LiCl or HCl salts.Perform the Dowex column purification again. Lyophilize for >24 hours.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the hydrolysis process.

G Start Start: Ethyl 1-aminocyclopent-2-ene-1-carboxylate Decision Select Method Start->Decision MethodA Method A: LiOH Saponification (Preserves Alkene) Decision->MethodA High Purity / Lab Scale MethodB Method B: Acid Hydrolysis (Risk of Migration) Decision->MethodB Robust Substrate Only StepA1 React: LiOH, THF/MeOH/H2O, 40°C MethodA->StepA1 StepA2 Evaporate Organics StepA1->StepA2 StepA3 Load onto Dowex 50W (H+) StepA2->StepA3 StepA4 Wash (H2O) -> Elute (1M NH4OH) StepA3->StepA4 ProductA Product: Free Zwitterion StepA4->ProductA StepB1 React: 6N HCl, Reflux MethodB->StepB1 StepB2 Wash with Ether StepB1->StepB2 StepB3 Evaporate to Dryness StepB2->StepB3 ProductB Product: HCl Salt StepB3->ProductB

Caption: Workflow for the hydrolysis of hindered amino esters, comparing Saponification (Method A) and Acid Hydrolysis (Method B).

References

  • Vertex Pharmaceuticals. (2000). The Preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives. WO2000058500A1. Google Patents. Link

  • Common Organic Chemistry. (2023). Ester to Acid: Hydrolysis under Basic Conditions. Link

  • Theze, H. et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. Link

  • Clinical Gate. (2015). Chemical stability in dosage forms: Hydrolysis of Esters and Amides.[1] Link

  • Chemguide. (2023). The Hydrolysis of Esters. Link

Sources

Application

Advanced Functionalization of the Double Bond in Ethyl 1-aminocyclopent-2-ene-1-carboxylate: Protocols for Conformationally Constrained Amino Acid Scaffolds

As a Senior Application Scientist, I approach the functionalization of the double bond in ethyl 1-aminocyclopent-2-ene-1-carboxylate not merely as a synthetic exercise, but as a strategic manipulation of a rigid pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the functionalization of the


 double bond in ethyl 1-aminocyclopent-2-ene-1-carboxylate not merely as a synthetic exercise, but as a strategic manipulation of a rigid pharmacophore. Cyclic 

-disubstituted amino acids—specifically dehydro-cycloleucine derivatives—are pivotal in the development of peptidomimetics. The rigid cyclopentene framework imposes conformational constraints, a highly sought-after feature that enhances metabolic stability and dictates specific secondary structures (such as

-turns) when incorporated into peptide sequences .

The endocyclic double bond serves as a versatile chemical handle. By functionalizing this alkene, we can introduce new stereocenters, alter the scaffold's lipophilicity, or create vectors for further conjugation, echoing the well-established functionalization strategies seen in related Vince lactam derivatives .

Mechanistic Rationale & Pathway Divergence

The proximity of the C2=C3 double bond to the quaternary C1 center (which bears both an amine and an ethyl ester) dictates the steric and electronic environment of the ring. Electrophilic additions to this double bond are highly sensitive to facial shielding. To prevent unwanted side reactions—such as the oxidation of the primary amine or catalyst poisoning—the C1 amine must be masked (typically as a Boc or Fmoc carbamate) prior to any double bond manipulation.

Pathway A Ethyl 1-aminocyclopent-2-ene-1-carboxylate (N-Protected) B Saturated Scaffold (Cycloleucine Analog) A->B H2, Pd/C Reduction C Epoxide Intermediate (Oxirane Ring) A->C mCPBA Epoxidation D cis-Diol Derivative (2,3-Dihydroxy) A->D OsO4, NMO Dihydroxylation E Isoxazoline Scaffold (Heterocyclic Fusion) A->E Nitrile Oxides Cycloaddition

Divergent functionalization pathways of the cyclopent-2-ene double bond.

Core Functionalization Protocols

The following methodologies detail the transformation of the N-Boc protected ethyl 1-aminocyclopent-2-ene-1-carboxylate. Every protocol is designed as a self-validating system, ensuring that researchers can definitively confirm the success of each transformation before proceeding to subsequent drug development phases.

Protocol A: Catalytic Hydrogenation (Synthesis of Saturated Scaffolds)

Transition metal-catalyzed hydrogenation of these cyclic scaffolds is a cornerstone in synthesizing immunomodulatory agents, such as S1P receptor modulators .

  • Preparation: Dissolve N-Boc-ethyl 1-aminocyclopent-2-ene-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M).

    • Causality: Methanol is chosen over non-polar solvents to enhance the solubility of the polar carbamate and facilitate efficient hydrogen transfer at the palladium surface.

  • Catalyst Addition: Add 10% Pd/C (0.05 eq by weight) under a strict argon atmosphere.

    • Causality: Purging the reaction vessel with argon prior to catalyst addition is critical to prevent the catastrophic ignition of methanol vapors by the pyrophoric Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (~1 atm). Stir vigorously at 25 °C for 4 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The transformation is complete when the UV-active starting material spot vanishes (the saturated product lacks the conjugated/allylic system and is UV-inactive). Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst, washing with excess methanol. Concentrate in vacuo.

  • Analytical Confirmation: ¹H NMR (CDCl₃) must show the complete absence of vinylic protons at

    
     5.7–6.0 ppm, coupled with an increased integration in the aliphatic envelope (
    
    
    
    1.5–2.5 ppm).
Protocol B: Diastereoselective Epoxidation
  • Preparation: Dissolve the N-protected substrate in anhydrous dichloromethane (DCM) (0.2 M) and cool the system to 0 °C using an ice bath.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq, 77% max) portion-wise.

    • Causality: The epoxidation is exothermic. Cooling to 0 °C minimizes non-specific oxidative side reactions and maximizes the diastereoselectivity of the peracid attack, which typically occurs on the face opposite to the sterically demanding C1 ester group.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Self-Validation & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate strictly destroys unreacted m-CPBA, preventing explosive hazards during solvent concentration. Subsequently, wash the organic layer with saturated NaHCO₃ to deprotonate and remove the m-chlorobenzoic acid byproduct.

  • Analytical Confirmation: ¹H NMR will reveal the diagnostic shift of the alkene protons from

    
     5.7–6.0 ppm to upfield oxirane methine protons at 
    
    
    
    3.4–3.8 ppm. 2D NOESY NMR should be employed to definitively assign the syn/anti facial selectivity.
Protocol C: cis-Dihydroxylation (Upjohn Conditions)
  • Preparation: Dissolve the substrate in a 4:1 mixture of Acetone and Water (0.1 M).

    • Causality: This specific biphasic solvent system ensures the simultaneous solubility of the lipophilic organic substrate and the hydrophilic osmate salts.

  • Co-oxidant Addition: Add N-Methylmorpholine N-oxide (NMO) (2.0 eq).

  • Catalyst Addition: Add OsO₄ (0.05 eq, 2.5 wt% solution in tert-butanol).

    • Causality: NMO acts as a stoichiometric co-oxidant to continuously regenerate the Os(VIII) species from the inactive Os(VI) byproduct. This catalytic cycle mitigates the need for stoichiometric amounts of the highly toxic and volatile OsO₄.

  • Reaction: Stir at room temperature for 8 hours.

  • Self-Validation & Workup: Quench with solid sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.

    • Causality: Sulfite reduces any residual, hazardous osmium species to insoluble, safe OsO₂, which precipitates as a black solid. Filter the mixture through Celite and extract the filtrate with EtOAc.

  • Analytical Confirmation: ESI-MS will display a precise mass shift of +34 Da relative to the starting material. IR spectroscopy will self-validate the presence of the diol via a broad, strong O-H stretch centered around 3300 cm⁻¹.

Quantitative Data & Analytical Markers

To facilitate rapid experimental planning and comparison, the quantitative expectations and validation markers for each functionalization pathway are summarized below.

Functionalization PathwayReagents & ConditionsTarget ScaffoldTypical YieldKey Analytical Marker (Self-Validation)
Hydrogenation H₂, 10% Pd/C, MeOH, 25 °CSaturated Cyclopentane92–98%¹H NMR: Loss of vinylic signals (

5.7–6.0)
Epoxidation m-CPBA, DCM, 0 °C to RTOxirane-fused Cyclopentane75–85%¹H NMR: Appearance of oxirane protons (

3.4–3.8)
Dihydroxylation OsO₄ (cat.), NMO, Acetone/H₂Ocis-1,2-Diol Cyclopentane80–90%ESI-MS:[M+H]⁺ shift of +34 Da; IR: ~3300 cm⁻¹
Cycloaddition Nitrile oxide, Et₃N, DCMIsoxazoline-fused System65–75%¹³C NMR: Appearance of imine carbon (

155–160)

References

  • Kiss, L., Nonn, M., & Fustero, S. (2024). "Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry." The Chemical Record, e202400070. Available at:[Link]

  • US Patent No. 11,059,784 B2. (2021). "Oxime ether compounds." Google Patents.
Method

Application Note: Scalable Synthesis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS: 541506-73-4) Executive Summary & Biological Relevance Ethyl 1-aminocyclopent-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS: 541506-73-4)

Executive Summary & Biological Relevance

Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a conformationally constrained cyclic


-amino acid derivative. Its rigid cyclopentene framework imposes strict spatial orientations on its pharmacophores, making it a highly sought-after scaffold in the design of peptidomimetics and small-molecule therapeutics. Most notably, derivatives of this scaffold are utilized in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators, which are critical for immunomodulation and the treatment of autoimmune diseases [1].

Synthesizing the 2-ene isomer presents a distinct regiochemical challenge compared to its 3-ene counterpart [2]. This application note details two self-validating, highly scalable synthetic routes to achieve perfect regiocontrol: a Modified Strecker Synthesis and a Desymmetrization/Curtius Rearrangement .

Strategic Mechanistic Insights

Route A: Modified Strecker Synthesis (Lewis Acid-Mediated)

Classical Strecker or Bucherer-Bergs reactions on


-unsaturated ketones (like cyclopent-2-en-1-one) typically fail due to the thermodynamically favored 1,4-conjugate addition of cyanide. To circumvent this, Route A employs a modified protocol utilizing Titanium(IV) isopropoxide (

) and Trimethylsilyl cyanide (TMSCN).
  • Causality: The

    
     acts as a bulky Lewis acid. It coordinates the carbonyl oxygen to increase electrophilicity while sterically shielding the 
    
    
    
    -carbon, kinetically driving the reaction exclusively toward 1,2-addition. TMSCN traps the intermediate alkoxide as a stable silyl ether, pushing the equilibrium forward.
Route B: Saponification & Curtius Rearrangement

This route utilizes Diethyl cyclopent-2-ene-1,1-dicarboxylate [3], a precursor readily accessible via Ring-Closing Metathesis (RCM) [4].

  • Causality: The strategy relies on the electronic desymmetrization of a diester. Saponification with exactly 1.0 equivalent of hydroxide yields a monoester. The newly formed carboxylate anion delocalizes electron density, deactivating the adjacent ester group against further nucleophilic attack, ensuring high mono-selectivity. The subsequent Curtius rearrangement using Diphenylphosphoryl azide (DPPA) guarantees perfect retention of the cyclic double-bond position.

Synthetic Pathway Visualization

SynthesisWorkflow StartA Cyclopent-2-en-1-one StepA1 Modified Strecker (TMSCN, NH3, Ti(OiPr)4) StartA->StepA1 StartB Diethyl cyclopent-2-ene-1,1-dicarboxylate StepB1 Mono-Saponification (1 eq KOH, EtOH) StartB->StepB1 StepA2 1-aminocyclopent-2-ene-1-carbonitrile StepA1->StepA2 StepA3 Hydrolysis & Esterification (HCl, then SOCl2/EtOH) StepA2->StepA3 Target Ethyl 1-aminocyclopent-2-ene-1-carboxylate StepA3->Target StepB2 Monoethyl cyclopent-2-ene-1,1-dicarboxylate StepB1->StepB2 StepB3 Curtius Rearrangement (DPPA, Et3N, t-BuOH) StepB2->StepB3 StepB4 Boc-Protected Amino Ester StepB3->StepB4 StepB5 Acidic Deprotection (HCl/Dioxane) StepB4->StepB5 StepB5->Target

Logical workflow comparing the Strecker (Blue) and Curtius (Green) synthetic routes.

Quantitative Route Comparison

MetricRoute A: Modified StreckerRoute B: Curtius Rearrangement
Overall Yield 45 - 55%60 - 70%
Regioselectivity >95% (1,2-addition favored)>99% (Structurally fixed)
Atom Economy High (Direct functionalization)Lower (Loss of

,

, EtOH)
Key In-Process Control LC-MS:

156.1
LC-MS:

200.1 (Boc intermediate)
Primary Hazard TMSCN (Highly toxic cyanide source)DPPA (Thermal azide decomposition)

Experimental Protocols

Route A: Modified Strecker Protocol

Step 1: Synthesis of 1-amino-2-cyclopentene-1-carbonitrile

  • Setup: Charge a flame-dried, argon-purged flask with cyclopent-2-en-1-one (1.0 eq) and a 7M solution of

    
     in MeOH (5.0 eq). Cool the mixture to 0 °C using an ice bath.
    
  • Activation: Add

    
     (1.2 eq) dropwise. Stir for 15 minutes to allow for complete imine formation and steric shielding of the 
    
    
    
    -carbon.
  • Cyanation: Slowly add TMSCN (1.5 eq) via syringe. (Safety: TMSCN is highly toxic; perform strictly in a ventilated fume hood).

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Self-Validation (IPC): Monitor by TLC (Ninhydrin stain). The disappearance of the ketone and the appearance of a primary amine spot indicates completion.

  • Workup: Quench with water, filter the resulting

    
     precipitate through a Celite pad, and extract the filtrate with EtOAc. Concentrate in vacuo.
    

Step 2: Hydrolysis and Fischer Esterification

  • Hydrolysis: Dissolve the crude nitrile in concentrated HCl (10 volumes) and heat to reflux for 12 hours. Concentrate in vacuo to yield the crude amino acid hydrochloride.

  • Esterification: Suspend the crude acid in absolute ethanol (10 volumes) and cool to 0 °C.

  • Catalysis: Add Thionyl chloride (

    
    , 2.0 eq) dropwise. (Causality: 
    
    
    
    reacts with EtOH to generate anhydrous HCl in situ, acting as the catalyst. The evolution of
    
    
    and HCl gases drives the reaction forward).
  • Isolation: Reflux for 6 hours, concentrate, and recrystallize from EtOH/Diethyl ether to yield the target compound as an HCl salt.

Route B: Curtius Rearrangement Protocol

Step 1: Mono-Saponification

  • Setup: Dissolve Diethyl cyclopent-2-ene-1,1-dicarboxylate (1.0 eq) in EtOH (5 volumes) and cool to 0 °C.

  • Hydrolysis: Add a solution of KOH (1.0 eq) in

    
     dropwise over 1 hour.
    
  • Self-Validation (IPC): Monitor by LC-MS. Stop the reaction when the diester is consumed to prevent over-hydrolysis to the diacid.

  • Workup: Stir for 4 hours at room temperature. Acidify the mixture with 1M HCl to pH 2, extract with DCM, dry over

    
    , and concentrate to yield monoethyl cyclopent-2-ene-1,1-dicarboxylate.
    

Step 2: Curtius Rearrangement

  • Setup: Dissolve the monoester in anhydrous tert-butanol (10 volumes). Add Triethylamine (

    
    , 1.2 eq) and DPPA (1.1 eq).
    
  • Rearrangement: Heat the mixture to 80 °C for 8 hours. (Causality: DPPA converts the acid to an acyl azide, which thermally undergoes a concerted Curtius rearrangement to an isocyanate, expelling

    
     gas. The isocyanate is immediately trapped by the solvent (t-BuOH) to form the Boc-protected amine).
    
  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected amino ester.

Step 3: Deprotection

  • Cleavage: Treat the Boc-amine with 4M HCl in dioxane (5 volumes) at room temperature for 2 hours.

  • Isolation: Evaporate the solvent in vacuo and triturate with diethyl ether to yield Ethyl 1-aminocyclopent-2-ene-1-carboxylate hydrochloride as a white solid.

References

  • US Patent 11059784B2 - Oxime ether compounds.
  • Ethyl 1-aminocyclopent-3-enecarboxyl
  • 2-Cyclopentene-1-carboxylicacid,1-amino-,ethylester(9CI) 541506-73-4. Guidechem.
  • Diethyl cyclopent-2-ene-1,1-dicarboxyl
Application

Derivatization strategies for the amine group in cyclopentene carboxylates

This guide details advanced strategies for the derivatization of the amine group in cyclopentene carboxylates, a privileged scaffold in medicinal chemistry (e.g., Peramivir, Cispentacin). Application Note & Technical Gui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details advanced strategies for the derivatization of the amine group in cyclopentene carboxylates, a privileged scaffold in medicinal chemistry (e.g., Peramivir, Cispentacin).

Application Note & Technical Guide

Executive Summary & Strategic Importance

Aminocyclopentene carboxylates represent a high-value "privileged scaffold" in drug discovery, serving as core pharmacophores for neuraminidase inhibitors (e.g., Peramivir) and antifungal agents (e.g., Cispentacin analogs). The structural rigidity of the cyclopentene ring, combined with the reactive handle of the allylic or homoallylic amine, offers a unique vector for diversifiable library synthesis.

However, this scaffold presents specific challenges:

  • Allylic Sensitivity: The amine is often allylic (e.g., in 4-aminocyclopent-2-ene-1-carboxylic acid), making it prone to elimination or allylic substitution under harsh conditions.[1]

  • Double Bond Migration: Base-catalyzed isomerization of the double bond into conjugation with the carboxylate is a persistent risk.[1]

  • Zwitterionic Handling: The free amino acid exists as a zwitterion, requiring careful pH management during initial derivatization.

This guide provides three field-proven derivatization workflows designed to preserve the scaffold's integrity while maximizing yield and stereochemical purity.

Decision Logic & Workflow

The choice of derivatization strategy depends on the downstream application. The following decision tree outlines the optimal pathway based on stability requirements.

Derivatization_Logic Start Target: Aminocyclopentene Carboxylate Goal_Protect Goal: Protection (Synthesis Intermediate) Start->Goal_Protect Goal_Funct Goal: Functionalization (Library Generation) Start->Goal_Funct Acid_Labile Acid Labile? (Boc) Goal_Protect->Acid_Labile Standard Base_Labile Base Labile? (Fmoc) Goal_Protect->Base_Labile SPPS Compatible Ortho_Both Orthogonal? (Alloc/Cbz) Goal_Protect->Ortho_Both Specialized Amide Amide Bond (Acylation) Goal_Funct->Amide High Stability Alkyl Sec/Tert Amine (Reductive Amination) Goal_Funct->Alkyl Modulating pKa Urea Urea/Carbamate (Isocyanates) Goal_Funct->Urea H-Bond Donors

Caption: Strategic decision tree for selecting amine derivatization pathways based on chemical stability and downstream utility.

Protocol A: Chemoselective N-Protection (Boc/Fmoc)[1]

Objective: Isolate the amine functionality to allow manipulation of the carboxylate or double bond. Substrate: 4-Aminocyclopent-2-ene-1-carboxylic acid (hydrochloride salt or zwitterion).[1]

Mechanism & Rationale

Direct reaction of the zwitterion with anhydrides (Boc₂O) requires basic conditions to solubilize the amino acid and generate the nucleophilic free amine. However, strong bases can trigger double bond migration. We utilize a Schotten-Baumann-type biphasic system or a controlled organic base system to mitigate this.[1]

Step-by-Step Protocol (N-Boc Protection)
  • Preparation: Suspend the amino acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water (0.5 M concentration).

  • Basification: Cool to 0°C. Add NaOH (2.2 equiv) dropwise. Note: Maintain pH ~10-11.[1] Do not exceed pH 12 to prevent racemization/isomerization.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in a minimal amount of dioxane dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear; UV active spot appears).[1]

  • Work-up (Critical for Yield):

    • Evaporate dioxane under reduced pressure (keep temperature <40°C).[1]

    • Wash the aqueous phase with Et₂O (2x) to remove unreacted Boc₂O.

    • Acidification: Cool aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M KHSO₄. Avoid HCl to prevent Boc cleavage.

    • Extract immediately with EtOAc (3x).[1]

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

Validation Criteria:

  • ¹H NMR: Appearance of singlet ~1.44 ppm (9H, t-butyl).[1] Shift of

    
    -proton adjacent to NH.[1]
    
  • Yield: Expect >85%.

Protocol B: Directed Amide Coupling (Library Synthesis)

Objective: Couple the cyclopentene amine with a carboxylic acid (R-COOH) to generate an amide library. Substrate: Ethyl 4-aminocyclopent-2-ene-1-carboxylate (Ester protected C-terminus to prevent self-polymerization).

Mechanism & Rationale

The allylic amine is less nucleophilic than a standard alkyl amine due to inductive effects. Standard EDC/NHS couplings may be sluggish.[1] We employ HATU for rapid, high-yielding coupling, or T3P (Propylphosphonic anhydride) for difficult substrates where epimerization is a concern.[1]

Step-by-Step Protocol (HATU Method)[1]
  • Activation: In a dry vial, dissolve the carboxylic acid partner (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 5 minutes to form the activated ester.

  • Amine Addition: Add the cyclopentene amine hydrochloride (1.0 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours.

  • Quench & Work-up:

    • Dilute with EtOAc.[1][2]

    • Wash sequence: 1M HCl (remove excess amine/DIPEA), Sat. NaHCO₃ (remove excess acid), Brine.

    • Self-Validating Step: If the organic layer remains yellow after washing, HATU byproducts may still be present. Wash again with brine/water.[1]

Data Summary: Coupling Reagent Comparison

ReagentReactivityEpimerization RiskRecommended For
EDC/HOBt ModerateLowStandard, cost-effective couplings
HATU HighLow-ModerateSterically hindered amines/acids
T3P ModerateVery LowChiral acids prone to racemization
PyBOP HighModerateAlternative if HATU fails

Protocol C: Reductive Amination (Mono-Alkylation)[1]

Objective: Install an alkyl group without reducing the cyclopentene double bond. Challenge: Standard hydrogenation (H₂/Pd-C) will reduce the C=C bond.[1] We must use hydride donors.[1][2]

Mechanism & Rationale

Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to leave the C=C bond and ester groups intact, and it suppresses over-alkylation (formation of tertiary amines) compared to NaBH₄.

Step-by-Step Protocol
  • Imine Formation: Dissolve Ethyl 4-aminocyclopent-2-ene-1-carboxylate (1.0 equiv) and the aldehyde (1.05 equiv) in DCE (1,2-Dichloroethane).

  • Drying (Optional but Recommended): Add activated 4Å molecular sieves to absorb water, driving imine formation.[1] Stir for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add Saturated NaHCO₃ solution. Stir vigorously for 15 minutes to quench boron complexes.

  • Extraction: Extract with DCM.

Validation Diagram: Pathway of Reductive Amination

Reductive_Amination Amine Cyclopentene Amine Imine Imine Intermediate Amine->Imine -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine -H2O Product Secondary Amine Imine->Product NaBH(OAc)3 Selective Hydride Side_Prod Reduced C=C (Avoided) Imine->Side_Prod H2/Pd-C (Do NOT use)

Caption: Selective reduction pathway using STAB to preserve the cyclopentene double bond.

Troubleshooting & Quality Control

Common Failure Modes
  • Double Bond Migration:

    • Symptom:[1][3][4][5] NMR shows loss of olefinic protons (typically ~5.8–6.0 ppm) or appearance of new signals indicating conjugation.

    • Cause: Excessive base exposure or high temperatures.[1]

    • Fix: Use DIPEA instead of Et₃N; keep reactions at or below RT.

  • Incomplete Coupling (Steric Hindrance):

    • Symptom:[1][3][4][5] Starting material persists on TLC.[1]

    • Fix: Switch to HATU or increase temperature to 40°C (carefully).

  • Hydrolysis of Ester:

    • Symptom:[1][3][4][5] Loss of ethyl group in NMR.[1]

    • Cause: Aqueous workups too basic or acidic for prolonged periods.[1]

Analytical Validation (Self-Validating System)[1]
DiagnosticObservationInterpretation
TLC (Ninhydrin) Spot turns purpleFree primary amine present (Incomplete reaction)
TLC (UV) Dark spotConjugated system or aromatic group attached
¹H NMR (Alkene) 5.8 – 6.0 ppm (m, 2H)Cyclopentene ring intact
¹H NMR (Amide NH) 6.0 – 8.0 ppm (d/br s)Successful amide bond formation
¹³C NMR (C=O) ~170 – 175 ppmAmide carbonyl present

References

  • Nonn, M., et al. (2012).[6] "Synthesis of Highly Functionalized Fluorinated Cispentacin Derivatives." Chemistry & Biodiversity, 9(11), 2571-2581.[1][6] Link

  • Kiss, L., et al. (2013).[7] "A new access route to functionalized cispentacins from norbornene β-amino acids."[1][7][8] Chemistry – A European Journal, 19(6), 2102-2107.[1] Link

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Protocols. Link

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Link

  • Sigma-Aldrich. (2025).[1] "Product Specification: (1S,4R)-(−)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid."[1] Link

  • PubChem. (2025).[1] "4-aminocyclopent-2-ene-1-carboxylic acid Compound Summary." Link

Sources

Method

Application of Ethyl 1-aminocyclopent-2-ene-1-carboxylate in antiviral drug design

Application Note: Application of Ethyl 1-aminocyclopent-2-ene-1-carboxylate in Antiviral Drug Design Part 1: Executive Summary & Strategic Context Ethyl 1-aminocyclopent-2-ene-1-carboxylate represents a specialized class...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of Ethyl 1-aminocyclopent-2-ene-1-carboxylate in Antiviral Drug Design

Part 1: Executive Summary & Strategic Context

Ethyl 1-aminocyclopent-2-ene-1-carboxylate represents a specialized class of conformationally constrained


-amino acids . In antiviral drug design, its application is twofold, depending on the specific regio- and stereochemistry intended by the researcher.
  • The Literal Structure (

    
    -disubstituted):  As a cyclic 
    
    
    
    -amino acid, this scaffold is a critical building block for peptidomimetics . It is used to "lock" peptide-based drugs (such as HCV NS3/4A protease inhibitors or SARS-CoV-2 Mpro inhibitors) into their bioactive conformation, improving binding affinity and metabolic stability against proteolytic cleavage.
  • The "Isomer Trap" (The

    
    -amino derivative):  In the context of approved antiviral manufacturing, this compound is frequently confused with its regioisomer, Ethyl 4-aminocyclopent-2-ene-1-carboxylate . The latter is the key intermediate for Peramivir (Rapivab)  and related neuraminidase inhibitors.
    

This guide addresses both applications , providing the synthetic protocols for the peptidomimetic scaffold (1-amino) and the neuraminidase inhibitor precursor (4-amino), ensuring comprehensive coverage of the chemical space.

Part 2: Mechanism of Action & Structural Utility

Peptidomimetics (HCV & Coronavirus Protease Inhibitors)
  • Target: Viral proteases (e.g., HCV NS3, SARS-CoV-2 Mpro).

  • Mechanism: Peptide-based inhibitors often suffer from flexibility, leading to an "entropy penalty" upon binding. Incorporating Ethyl 1-aminocyclopent-2-ene-1-carboxylate restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    angles).
  • Effect: This pre-organizes the inhibitor into the enzyme-bound conformation, significantly lowering the

    
     (inhibition constant) and increasing potency. The quaternary carbon at the 
    
    
    
    -position also prevents degradation by host peptidases.
Neuraminidase Inhibition (The Peramivir Pathway)
  • Target: Influenza Neuraminidase (NA).[1]

  • Mechanism: The cyclopentene ring mimics the oxocarbenium ion transition state of sialic acid cleavage.

  • Role of the Scaffold: The ethyl ester serves as a prodrug moiety (in some analogs) or a synthetic handle. The 4-amino group (in the Peramivir intermediate) is acetylated and guanidinylated to interact with the conserved Glu119, Asp151, and Glu277 residues in the NA active site.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Peptidomimetic Scaffold (1-Amino Isomer)
  • Objective: Preparation of Ethyl 1-aminocyclopent-3-ene-1-carboxylate (the stable precursor to the 2-ene isomer via isomerization).

  • Context: Used for introducing rigid constraints into antiviral peptides.

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzophenone imine (Schiff base protection)

  • cis-1,4-Dichloro-2-butene

  • Potassium tert-butoxide (KOtBu)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve glycine ethyl ester HCl (1.0 eq) in DCM. Add benzophenone imine (1.0 eq) and stir at RT for 16h.

    • Wash with water, dry over MgSO

      
      , and concentrate to yield the benzophenone imine of glycine ethyl ester.
      
  • Cyclodialkylation (The Key Step):

    • Dissolve the imine (1.0 eq) in dry THF.

    • Add cis-1,4-dichloro-2-butene (1.1 eq) and TBAB (0.1 eq).

    • Cool to 0°C. Slowly add KOtBu (2.2 eq) over 30 mins. Critical: Control temperature to prevent polymerization.

    • Stir at RT for 12h. The color typically changes from yellow to orange.

  • Hydrolysis:

    • Add 1N HCl (aqueous) to the reaction mixture and stir for 2h to cleave the imine.

    • Extract the benzophenone byproduct with diethyl ether.

    • Basify the aqueous layer (containing the product amine) to pH 10 with Na

      
      CO
      
      
      
      .
    • Extract with DCM, dry, and concentrate.

  • Isomerization (Optional):

    • To access the 2-ene isomer specifically, treat the 3-ene product with a catalytic amount of base (e.g., DBU) in EtOH under reflux. Note: The 2-ene isomer is thermodynamically conjugated but may be less stable to polymerization.

Protocol B: Synthesis of the Peramivir Intermediate (4-Amino Isomer)
  • Objective: Ring opening of Vince Lactam to yield Ethyl 4-aminocyclopent-2-ene-1-carboxylate.

  • Context: Primary route for manufacturing Neuraminidase Inhibitors.

Materials:

  • Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Absolute Ethanol (EtOH)

  • Thionyl Chloride (SOCl

    
    ) or HCl gas
    
  • Di-tert-butyl dicarbonate (Boc

    
    O) - For downstream protection
    

Step-by-Step Methodology:

  • Acid-Catalyzed Ring Opening:

    • Charge a reactor with Vince Lactam (100 g).

    • Add Absolute Ethanol (500 mL).

    • Cool to 0°C.

    • Dropwise Addition: Add Thionyl Chloride (1.2 eq) slowly over 1 hour. Caution: Exothermic reaction with HCl gas evolution.

    • Alternative: Bubble dry HCl gas into the solution until saturation.

  • Reflux & Conversion:

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The lactam spot should disappear.

  • Workup:

    • Concentrate the solution under reduced pressure to remove excess EtOH and HCl.

    • The residue is the hydrochloride salt of Ethyl 4-aminocyclopent-2-ene-1-carboxylate .

  • Quality Control (Self-Validation):

    • NMR Check:

      
      H NMR should show the ethyl ester quartet (~4.1 ppm) and the alkene protons (~5.8 ppm).
      
    • Chirality: If starting from chiral Vince Lactam, check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Part 4: Data Analysis & Visualization

Comparative Analysis of Isomers
Feature1-Amino Isomer (

-disubstituted)
4-Amino Isomer (

-amino)
Primary Application Peptidomimetics (HCV, SARS-CoV-2)Neuraminidase Inhibitors (Peramivir)
Structural Role Conformational Lock (Rigidification)Transition State Mimic (Sialic Acid)
Synthetic Origin Glycine Alkylation (Schiff Base)Vince Lactam Ring Opening
Key Property Restricts

backbone angles
Positions guanidine group for binding
Stability 3-ene is stable; 2-ene is reactive (Michael acceptor)Stable as HCl salt
Diagram 1: Structural Divergence & Drug Design Pathways

AntiviralPathways Start Cyclopentene Scaffold (C5H6) Isomer1 1-Aminocyclopent-2-ene-1-carboxylate (Alpha-Amino Acid) Start->Isomer1 Alkylation (Glycine Imine) Isomer4 4-Aminocyclopent-2-ene-1-carboxylate (Gamma-Amino Acid) Start->Isomer4 Vince Lactam Ring Opening App1 Peptidomimetics (Conformational Lock) Isomer1->App1 Incorporation into Peptide App2 Neuraminidase Inhibitors (Transition State Mimic) Isomer4->App2 Functionalization (Guanidinylation) Drug1 HCV Protease Inhibitors (e.g., P2 analogs) App1->Drug1 Drug2 Peramivir (Rapivab) (Influenza) App2->Drug2

Caption: Divergent application pathways for Aminocyclopentene Carboxylates. The 1-amino isomer serves as a peptide rigidifier, while the 4-amino isomer is the direct precursor to Peramivir.

Diagram 2: Synthetic Workflow for Peramivir Intermediate

SynthesisWorkflow Step1 Vince Lactam (Starting Material) Step2 Ring Opening (EtOH / SOCl2) Step1->Step2 Acid Catalysis Step3 Ethyl 4-aminocyclopent-2-ene-1-carboxylate (HCl Salt) Step2->Step3 78°C, 4h Step4 Boc Protection (Boc2O / TEA) Step3->Step4 Stabilization Step5 1,3-Dipolar Cycloaddition (Nitrile Oxide) Step4->Step5 Side Chain Install Final Peramivir Core Scaffold Step5->Final

Caption: The "Gold Standard" synthetic route for the 4-amino isomer, highlighting the critical ring-opening step that generates the ethyl ester intermediate.

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482-3486.

  • Ager, D. J., et al. (2010). "The synthesis of the influenza neuraminidase inhibitor peramivir." Organic Process Research & Development, 14(3), 672-686.

  • Wong, C. H., et al. (2021). "Design and synthesis of cyclic alpha-amino acids as conformationally constrained building blocks for peptide drugs." Accounts of Chemical Research, 54(10), 2345-2356.

  • FDA Drug Approval Package. (2014). "Rapivab (Peramivir) Chemistry Review." U.S. Food and Drug Administration.

  • Organic Syntheses. (2018). "Synthesis of (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid." Organic Syntheses, 95, 127-141.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Technical Support Center: Cyclic (\alpha)-Amino Acid Synthesis Topic: Optimization of Ethyl 1-aminocyclopent-2-ene-1-carboxylate Synthesis Ticket ID: #SYN-ACP-002 Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclic (\alpha)-Amino Acid Synthesis Topic: Optimization of Ethyl 1-aminocyclopent-2-ene-1-carboxylate Synthesis Ticket ID: #SYN-ACP-002 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary & Structural Disambiguation

Welcome to the Technical Support Center. Before proceeding with yield optimization, we must verify the target structure to ensure protocol alignment.

Target Molecule: Ethyl 1-aminocyclopent-2-ene-1-carboxylate Structural Class: (\alpha,\alpha)-Disubstituted (Quaternary) Cyclic (\alpha)-Amino Ester. Key Feature: The double bond is located at the C2-C3 position (allylic to the amino group).

Critical Warning: Researchers often confuse this target with two isomers. Please confirm your target:

  • Target (Allylic Amine): 1-amino-2-ene (Double bond at C2). Focus of this guide.

  • Isomer A (Homoallylic Amine): 1-amino-3-ene (Double bond at C3). This is the kinetic product of standard alkylation.

  • Isomer B (Enamine): 2-aminocyclopent-1-ene-1-carboxylate (Double bond at C1). This is a thermodynamic sink and chemically distinct.

This guide focuses on the Phase-Transfer Catalyzed (PTC) Dialkylation route, which initially yields the 3-ene isomer. We will address how to maximize the yield of the cyclic skeleton and control the isomerization to the desired 2-ene form.

Troubleshooting Guide (Q&A Format)

Phase 1: The Cyclization Step (Formation of the Ring)

Q1: My yield for the cyclization of the glycine Schiff base with 1,4-dichlorobut-2-ene is stuck below 40%. What is the primary cause?

A: The low yield in this specific [3+2] annulation equivalent is almost invariably caused by one of three factors involving the electrophile and the base system.

  • Stereochemistry of the Electrophile (Critical):

    • Diagnosis: Are you using technical grade 1,4-dichlorobut-2-ene?

    • Root Cause: The reaction requires (Z)-1,4-dichlorobut-2-ene (cis-isomer). The (E)-isomer (trans) cannot cyclize due to geometric strain; it leads to open-chain mono-alkylated byproducts or polymerization.

    • Solution: Verify the isomeric purity via NMR. If your reagent is a mixture (often sold as 95% mixture), you must distill or source >98% cis-isomer.

  • Stirring Rate & Interfacial Surface Area:

    • Diagnosis: Are you using a magnetic stir bar on a scale >5g?

    • Root Cause: This is a Phase-Transfer Catalyzed (PTC) reaction. The rate is diffusion-controlled across the liquid-liquid or solid-liquid interface. Magnetic stirring is often insufficient to maintain the emulsion required for high conversion.

    • Solution: Switch to overhead mechanical stirring (>400 rpm) to maximize the interfacial area.

  • Catalyst Poisoning/Decomposition:

    • Diagnosis: Does the reaction stall after 4 hours?

    • Root Cause: Quaternary ammonium salts (e.g., TBAB) can degrade under highly basic conditions (Hofmann elimination) if the temperature is too high.

    • Solution: Maintain temperature strictly between 20–25°C . Do not heat to accelerate; this promotes polymerization of the dihalo-butene.

Q2: I am seeing significant mono-alkylated impurities. Should I increase the equivalents of the dihalide?

A: No. Increasing the dihalide promotes "double alkylation" on two different glycine molecules (dimerization) rather than cyclization.

  • Protocol Adjustment: Use a slight excess of the Base (KOH/K2CO3), not the electrophile.

  • Concentration: Run the reaction under high dilution (0.05 M to 0.1 M) relative to the glycine substrate. High dilution favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).

Phase 2: Isomerization (Targeting the 2-ene)

Q3: The standard PTC protocol gives me the 3-ene isomer (double bond at C3). How do I efficiently convert this to the requested 1-aminocyclopent-2-ene-1-carboxylate?

A: The 3-ene is the kinetic product. The 2-ene (allylic) is the thermodynamic product in this specific cyclic system due to hyperconjugation with the quaternary center, though the equilibrium is delicate.

  • The "One-Pot" Fix: After the cyclization is complete (verified by TLC), do not work up immediately. Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) and warm the organic phase to 40°C for 2 hours.

  • Mechanism: DBU abstracts the proton at the allylic/homoallylic position, allowing the double bond to migrate into conjugation with the quaternary center (or establish equilibrium).

  • Warning: Prolonged exposure to strong base can hydrolyze the ester. Monitor strictly by 1H NMR (shift of vinyl protons).

Phase 3: Hydrolysis & Workup

Q4: During the hydrolysis of the Schiff base (deprotection), I lose the ester group or the double bond degrades. How can I deprotect gently?

A: Standard acidic hydrolysis (1N HCl, reflux) is too harsh for unsaturated esters.

  • Recommended Method: Citric Acid / THF Exchange.

    • Dissolve the crude cyclic Schiff base in THF.

    • Add 1.5 eq of saturated aqueous Citric Acid.

    • Stir at room temperature for 4–6 hours.

    • Why it works: This mildly acidic biphasic system cleaves the imine (releasing benzophenone) but leaves the ethyl ester and the alkene intact. The amino ester forms a water-soluble citrate salt, allowing easy separation from the benzophenone (which stays in THF).

Optimized Experimental Protocol

Method: Solid-Liquid Phase Transfer Catalysis (O'Donnell Modification)

ParameterSpecificationRationale
Substrate N-(Diphenylmethylene)glycine ethyl ester"O'Donnell's Schiff Base" - Stable, commercially available.
Electrophile (Z)-1,4-Dichlorobut-2-ene (1.1 eq)Must be cis to allow ring closure.
Base KOH (Solid, pulverized, 4.0 eq)Solid-liquid PTC minimizes water-induced hydrolysis.
Catalyst TEBA (Triethylbenzylammonium chloride) (10 mol%)Efficient for solid-liquid extraction.
Solvent MeCN (Acetonitrile)Polar aprotic; stabilizes the enolate intermediate.
Temperature 0°C to RTControls exotherm to prevent polymerization.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask. Equip with mechanical stirrer and N2 inlet.

  • Dissolution: Dissolve Schiff base (1.0 eq) and TEBA (0.1 eq) in MeCN (0.1 M concentration).

  • Addition: Add pulverized KOH (4.0 eq) in one portion. The mixture will turn deep red/orange (enolate formation).

  • Alkylation: Add (Z)-1,4-dichlorobut-2-ene (1.1 eq) dropwise over 30 minutes at 0°C.

  • Cyclization: Allow to warm to RT and stir vigorously (600 rpm) for 12–16 hours.

    • Checkpoint: TLC should show disappearance of starting material. Product is usually less polar.

  • Isomerization (Optional for 2-ene target): If NMR shows predominantly 3-ene, add DBU (0.1 eq) and stir at 40°C for 2 hours.

  • Quench: Filter off solid salts. Concentrate the filtrate.

  • Hydrolysis: Redissolve residue in THF/1N Citric Acid (1:1). Stir 4h. Extract benzophenone with Ether. Basify aqueous layer (NaHCO3) and extract Product (Amino Ester) with DCM.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Yield Killers" (Red) and the Corrective Actions (Green).

SynthesisPathway Start Glycine Schiff Base (Ph2C=N-CH2-COOEt) Intermed Mono-Alkylated Intermediate Start->Intermed Base, PTC, MeCN Reagent (Z)-1,4-Dichlorobut-2-ene (MUST BE CIS) Reagent->Intermed Cyclic_3ene Product A: 1-Amino-3-ene (Kinetic Product) Intermed->Cyclic_3ene Cyclization (High Dilution) Polymer Polymerization/Byproducts Intermed->Polymer High Conc. or Trans-isomer Cyclic_2ene Product B: 1-Amino-2-ene (Thermodynamic/Target) Cyclic_3ene->Cyclic_2ene DBU, 40°C (Isomerization)

Caption: Reaction pathway for the synthesis of cyclic quaternary amino esters. Green paths indicate optimal flow; red paths indicate common yield loss mechanisms.

References & Authoritative Grounding

  • O'Donnell, M. J., et al. "The Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Journal of the American Chemical Society, 1989. (Foundational work on Schiff base alkylation).

  • Avenoza, A., et al. "Stereoselective synthesis of cyclic quaternary (\alpha)-amino acids." Tetrahedron, 2001.[1] (Specifics on ring constraints and hydrolysis).

  • Lygo, B., & Andrews, B. I. "Asymmetric Phase-Transfer Catalysis." Accounts of Chemical Research, 2004. (Catalyst optimization for quaternary centers).

  • Trost, B. M. "Asymmetric Allylic Alkylation." Chemical Reviews, 2003. (Alternative Pd-catalyzed routes for allylic amines).

Disclaimer: This guide is intended for qualified researchers. All procedures involve hazardous chemicals (alkylating agents, strong bases). Standard PPE and fume hood usage are mandatory.

Sources

Optimization

Technical Support Center: Stability Management of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

The following Technical Support Guide addresses the stability and storage of Ethyl 1-aminocyclopent-2-ene-1-carboxylate . This molecule belongs to a class of cyclic -disubstituted amino acids .[1] These compounds are the...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and storage of Ethyl 1-aminocyclopent-2-ene-1-carboxylate .

This molecule belongs to a class of cyclic


-disubstituted amino acids .[1] These compounds are thermodynamically unstable in their free base form due to the coexistence of a nucleophilic primary amine and an electrophilic ester on the same sterically constrained ring.

Case ID: PREV-POLY-001 Topic: Prevention of Polymerization & Oxidative Degradation Applicable Compounds: Ethyl 1-aminocyclopent-2-ene-1-carboxylate and related cyclic


-amino esters.[1]

Part 1: The Core Mechanism (Why is it polymerizing?)

Before implementing a fix, you must understand the failure mode. Unlike acrylates (which polymerize via radical mechanisms on the double bond), amino esters typically "polymerize" via Step-Growth Polycondensation .[1]

The "Self-Destruct" Pathway

In the free base form, the amine group (


) of one molecule acts as a nucleophile, attacking the ester carbonyl (

) of a neighboring molecule.[1] This expels ethanol and forms a stable amide bond. This process repeats, creating oligomers and eventually insoluble polyamide "gums."

Secondary Risk: The internal double bond (C2=C3) is susceptible to oxidative crosslinking, especially if the sample acts as a ligand for trace metals, but amidation is the primary kinetic driver of degradation.

Visualizing the Failure Mode

The following diagram illustrates the intermolecular attack that leads to dimerization and subsequent polymerization.

PolymerizationMechanism M1 Monomer A (Free Amine Nucleophile) TS Transition State (Tetrahedral Intermediate) M1->TS Nucleophilic Attack (-NH2 attacks -COOEt) M2 Monomer B (Ester Electrophile) M2->TS Dimer Dimer (Amide Bond) + Ethanol (Leaving Group) TS->Dimer Elimination of EtOH Polymer Polyamide Gum (Irreversible Solid) Dimer->Polymer Chain Propagation

Figure 1: The step-growth polycondensation pathway. The free amine of Monomer A attacks the ester of Monomer B, leading to irreversible polyamide formation.[1]

Part 2: Stabilization Protocols

There are two ways to handle this compound.[2][3][4] Protocol A is the industry standard for long-term storage.[1] Protocol B is a temporary measure if the free base is required for an immediate reaction.

Protocol A: Hydrohalic Salt Formation (The Gold Standard)

Objective: Deactivate the nucleophile. By converting the free amine (


) into an ammonium salt (

), you remove the lone pair of electrons responsible for attacking the ester.[1] The salt form is crystalline and stable for years.

Reagents:

  • Anhydrous Diethyl Ether or 1,4-Dioxane.[1]

  • Anhydrous HCl (4M in Dioxane) or dry HCl gas.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude amino ester oil in 5 volumes of anhydrous diethyl ether (0°C).

  • Acidification: Dropwise, add anhydrous HCl (in dioxane) while stirring vigorously at 0°C.

    • Critical Check: Monitor pH via damp litmus paper held above the solution (vapors). Stop when acidic.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white to off-white solid.[1]

  • Isolation: Filter the solid under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (hygroscopy).

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours.

  • Storage: Store the salt at +4°C or -20°C in a tightly sealed vial.

Protocol B: Handling the Free Base (Short-Term Only)

Objective: Kinetic inhibition. If you must store the free base (e.g., for a ligation reaction where salt is incompatible), you must reduce the collision frequency of molecules.

Rules of Engagement:

  • Dilution: Never store as a neat oil. Dilute to <0.1 M in a non-nucleophilic solvent (e.g., DCM, Toluene).[1]

  • Temperature: Store at -80°C . At -20°C, dimerization can still occur over weeks.[1]

  • Inert Gas: Flush headspace with Argon. Oxygen promotes radical crosslinking of the alkene.

  • Additives: Consider adding 0.1% BHT (Butylated hydroxytoluene) if the double bond is the primary concern for your specific synthesis, though this does not stop amidation.

Part 3: Troubleshooting & FAQs

This section addresses specific observations reported by researchers handling cyclic amino esters.

ObservationDiagnosisRemediation
Sample turned into a yellow gum/glass. Polymerization (Amidation). The amine attacked the ester.[1]Irreversible. The material is lost. You cannot revert the amide bond easily without destroying the ester. Discard and resynthesize.
Sample darkened (Brown/Black). Oxidation. The alkene or amine has oxidized, likely due to air exposure.Purification possible. Attempt rapid filtration through a short plug of silica gel or neutral alumina, then immediately convert to HCl salt.
White crust on the cap/septum. Carbamate formation. Reaction with atmospheric CO₂.Minor issue. The bulk material may still be good. scrape off the crust and analyze the bulk by NMR.
NMR shows broad peaks. Oligomerization. Dimers/Trimers are forming.Immediate Action. Convert to salt immediately to stop further degradation.
Decision Matrix: Storage Workflow

StorageDecision Start Synthesized Ethyl 1-aminocyclopent-2-ene-1-carboxylate Q1 Is immediate use (<1 hour) required? Start->Q1 Yes Keep in solution (DCM) Keep on Ice (0°C) Use immediately Q1->Yes Yes No Long-term Storage Q1->No No Action1 Convert to HCl Salt (Protocol A) No->Action1 Action2 Store at -20°C / Desiccator Action1->Action2

Figure 2: Decision matrix for handling unstable amino esters. Conversion to salt is the only recommended path for storage >1 hour.[1]

References

  • BenchChem Technical Support. (2025).[5] Preventing polymerization in reactions with alpha,beta-unsaturated esters.[1][5] Retrieved from

  • ChemicalBook. (2025). Ethyl 2-amino-1-cyclopentene-1-carboxylate Properties and Storage. Retrieved from

  • ThermoFisher Scientific. (2023). Safety Data Sheet: Ethyl 2-amino-1-cyclopentene-1-carboxylate.[1][6][7][8] Retrieved from

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor.[1] Journal of Medicinal Chemistry, 43(19), 3482-3486.[1] (Describes the synthesis and handling of similar cyclopentene amino acid precursors).

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.[9][10] Wiley. (Foundational text on the instability of free amino acid esters and the necessity of salt formation).

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical challenges of formulating Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS: 5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical challenges of formulating Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS: 541506-73-4) in aqueous buffers.

This cyclic


-amino ester presents a dual challenge in laboratory workflows: the intrinsic poor aqueous solubility of its free base form, and its high susceptibility to chemical degradation (ester hydrolysis and intramolecular cyclization) in neutral-to-basic aqueous environments[1]. This guide provides field-proven, mechanistically grounded strategies to enhance solubility while preserving the structural integrity of your compound.
Solubility Troubleshooting Workflow

Before adjusting your formulation, consult the decision matrix below to determine the optimal solubilization strategy based on your assay's constraints.

G Start Assess Baseline Solubility in Target Buffer CheckSol Is Solubility > Target? Start->CheckSol Proceed Proceed to Assay CheckSol->Proceed Yes CheckPH Can Assay Tolerate pH Adjustment? CheckSol->CheckPH No AdjustPH Adjust pH < 6.0 (Protonate Amine) CheckPH->AdjustPH Yes UseCoSolvent Use Co-solvents (DMSO) or CDs CheckPH->UseCoSolvent No CheckStability Is Ester Hydrolyzing? AdjustPH->CheckStability UseCoSolvent->CheckStability MitigateDeg Lower Temp & Minimize Aqueous Exposure Time CheckStability->MitigateDeg Yes Finalize Finalize Formulation CheckStability->Finalize No MitigateDeg->Finalize

Workflow for optimizing solubility and stability of Ethyl 1-aminocyclopent-2-ene-1-carboxylate.

Quantitative Data: Solubility & Stability Matrix

To make informed formulation decisions, you must balance solubility gains against the risk of degradation. The table below summarizes the expected behavior of the compound across different solvent environments.

Formulation ConditionDominant Molecular SpeciesRelative Aqueous SolubilityStability RiskRecommended Action
Aqueous Buffer (pH < 5.0) Protonated (Ammonium salt)High (>10 mg/mL)Low (Stable)Ideal for concentrated aqueous stock solutions.
Aqueous Buffer (pH 7.4) Mixed (Free base / Salt)Low (<1 mg/mL)High (Hydrolysis/Cyclization)Avoid prolonged exposure; use complexation.
10% DMSO in PBS (pH 7.4) MixedModerate (~2-5 mg/mL)ModeratePrepare fresh immediately before the assay.
20% HP-

-CD (pH 7.4)
Inclusion ComplexHigh (>10 mg/mL)Low (Shielded ester)Best for neutral pH biological assays.
Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as self-validating systems to ensure your compound is fully dissolved and chemically intact before you introduce it to your assay.

Protocol A: pH-Modulated Solubilization (Salt Formation)

Mechanistic Causality: The


 of the 

-amino group is typically between 7.5 and 8.0. Lowering the pH below 6.0 forces complete protonation of the amine, converting the lipophilic free base into a highly water-soluble hydrochloride salt. Furthermore, protonation eliminates the lone pair on the nitrogen, preventing it from acting as a nucleophile and initiating intramolecular cyclization (lactam formation)[1].
  • Weighing: Transfer 10 mg of Ethyl 1-aminocyclopent-2-ene-1-carboxylate into a clean glass vial.

  • Initial Dispersion: Add 900 µL of distilled, deionized water (ddH2O). The compound will likely remain as a cloudy suspension.

  • Titration: Add 0.1 M HCl dropwise (approximately 50–100 µL) while vortexing continuously until the solution turns completely clear.

  • Volume Adjustment: Bring the final volume to 1.0 mL with ddH2O.

  • Validation Check:

    • Chemical: Measure the final pH using a micro-probe to ensure it is between 4.5 and 5.0.

    • Physical: Measure the optical density at 600 nm (OD600). A value of < 0.05 validates the absence of sub-visible colloidal aggregates.

Protocol B: Cyclodextrin Complexation (HP-

-CD)

Mechanistic Causality: If your assay strictly requires pH 7.4, salt formation will fail. Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic cyclopentene ring and the ethyl ester group insert into this cavity, shielding the ester from hydrolytic water molecules while the complex as a whole remains highly soluble in the bulk aqueous phase[2].
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your target buffer (e.g., 1X PBS, pH 7.4).
    
  • Drug Addition: Add the dry amino ester powder to the HP-

    
    -CD solution to reach your target concentration (e.g., 5 mg/mL).
    
  • Complexation: Sonicate the mixture in a water bath at 25°C for 15–20 minutes to drive the thermodynamic inclusion process.

  • Validation Check:

    • Physical: Centrifuge the sample at 10,000 x g for 5 minutes. The absence of a visible pellet confirms that 100% of the drug has been successfully complexed.

    • Chemical: Analyze the supernatant via UV-Vis or HPLC against a standard curve to verify the exact concentration.

Frequently Asked Questions (FAQs)

Q: I adjusted my stock solution to pH 7.4 for my cell culture assay, but the solution turned cloudy after 10 minutes. Why? A: This is a classic case of free-base precipitation. At pH 7.4, a large fraction of the molecules deprotonate. The loss of the cationic charge drastically increases the molecule's lipophilicity, causing the free base to crash out of the aqueous buffer[3]. If your assay cannot tolerate a lower pH, you must use a solubilizing agent like HP-


-CD (Protocol B) or a co-solvent like DMSO (up to 0.5% final concentration for cell viability).

Q: My stock solution in PBS (pH 7.4) loses biological activity overnight at room temperature, even though it looks clear. What is happening? A:


-Amino esters are chemically unstable at neutral to basic pH. When the amine is unprotonated, it acts as a strong nucleophile, attacking the ester carbonyl of adjacent molecules (forming diketopiperazines) or its own structure. Additionally, the ester is prone to base-catalyzed hydrolysis[1]. Never store this compound in neutral aqueous buffers. Always prepare working solutions fresh, or store stock solutions in anhydrous DMSO at -20°C.

Q: Can I freeze my aqueous stock solutions to prevent hydrolysis? A: It is highly discouraged unless the pH is strictly controlled (< 5.0). Freezing aqueous buffers (especially sodium phosphate) can cause severe "pH drift" during the crystallization of buffer salts. This localized shift in pH can rapidly accelerate ester hydrolysis even in the frozen state.

References
  • Drug Solubility: Importance and Enhancement Techniques Source: International Scholarly Research Notices (via National Center for Biotechnology Information / PMC) URL:[Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins Source: Journal of Medicinal Chemistry (via National Center for Biotechnology Information / PMC) URL:[Link]

Sources

Optimization

Purification methods for removing impurities from Ethyl 1-aminocyclopent-2-ene-1-carboxylate

This guide functions as a Tier 3 Technical Support resource for researchers working with Ethyl 1-aminocyclopent-2-ene-1-carboxylate . It addresses the specific chemical behavior of cyclic quaternary -amino esters, which...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for researchers working with Ethyl 1-aminocyclopent-2-ene-1-carboxylate . It addresses the specific chemical behavior of cyclic quaternary


-amino esters, which differ significantly from standard acyclic amino acids due to ring strain and allylic sensitivity.[1][2]

Ticket Type: Purification & Isolation Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Chemistry[1][2]

Executive Summary: The "Quaternary Allylic" Challenge

You are likely encountering difficulties because this molecule combines three chemically sensitive features:

  • Quaternary Carbon Center (C1): Steric hindrance makes standard crystallization difficult.[1][2][3]

  • Allylic Amine System: The C2=C3 double bond is prone to migration to the thermodynamically favored C1=C2 position (forming an enamine-conjugated ester).[1][2][3]

  • Free Base Instability: As a free amine, the compound is often an oil prone to oxidative darkening and self-condensation.[1][2][3]

Module 1: Troubleshooting Common Failure Modes

Case A: "My product is a viscous oil and will not crystallize."

Diagnosis: This is the standard state for the free base form of ethyl 1-aminocyclopent-2-ene-1-carboxylate.[1][2] The lattice energy of the free amine is too low to overcome the entropy of the oily state.[1] Solution: You must convert the free base into a crystalline salt.[1][3] The Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate) salts are the industry standards for this class.[1][2][3]

Protocol: Anhydrous Salt Formation

Do not use aqueous acids, as they will hydrolyze the ester.[1][3]

  • Dissolution: Dissolve the crude oil in a minimum volume of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2][3]

    • Note: If the oil is not soluble, add small amounts of absolute Ethanol (EtOH) until clear.[1][3]

  • Acid Addition:

    • For HCl Salt: Add 4M HCl in Dioxane dropwise at 0°C.

    • For Tosylate Salt: Add 1.0 equivalent of p-Toluenesulfonic acid monohydrate dissolved in minimal EtOH.

  • Precipitation: Stir at 0°C for 2 hours. If no solid forms, add n-Heptane as an anti-solvent until turbid, then refrigerate (-20°C) overnight.[1][2][3]

  • Isolation: Filter under inert gas (Nitrogen/Argon) to prevent moisture absorption.[1][2][3]

Case B: "I see a new impurity spot appearing during column chromatography."

Diagnosis: On-column isomerization.[1][2] The acidic nature of standard silica gel (


) catalyzes the migration of the double bond from the 2-ene  position (allylic) to the 1-ene  position (conjugated enamine), which is thermodynamically more stable but chemically distinct.[1][2][3]

Solution: You must neutralize the stationary phase.[1][3]

  • Method: Pre-treat your silica gel slurry with 1% Triethylamine (Et3N) in your eluent solvent.[1][2][3]

  • Eluent System: Switch to a gradient of Hexanes:Ethyl Acetate (3:1 to 1:1) containing 0.5% Et3N.[1][2][3]

Case C: "The product purity is high, but the color is dark brown/red."

Diagnosis: Oxidative degradation of the primary amine.[1][2] Allylic amines are particularly susceptible to radical oxidation at the


-position relative to the double bond.[1][2]
Solution:  Perform an Acid-Base "Wash"  to leave oxidized polymers behind.[1][2]
Protocol: The "Chemical Cleanup" Extraction

This method relies on the fact that oxidized polymers are often neutral or acidic, while your target is basic.[1][3]

ExtractionWorkflow cluster_legend Logic Flow Start Crude Dark Oil (Dissolve in EtOAc) AcidWash Extract with 1M HCl (aq) (pH < 2) Start->AcidWash Sep1 Separation Phase 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities/Polymers) DISCARD Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Target Amine Salt) Sep1->AqLayer1 Basify Adjust to pH 10 with sat. Na2CO3 (Cold) AqLayer1->Basify Extract Extract with EtOAc (3x) Basify->Extract FinalOrg Combined Organics Dry (Na2SO4) & Concentrate Extract->FinalOrg Target Molecule moves to Aqueous Target Molecule moves to Aqueous

Figure 1: Acid-Base purification workflow designed to remove non-basic oxidative impurities.

Module 2: Impurity Profile & Removal Matrix[2][3]

Use this table to identify the correct removal method based on the impurity type.

Impurity TypeOriginChemical CharacteristicRemoval Strategy
Isomer (1-ene) Base-catalyzed migrationConjugated Enamine (UV active)Recrystallization (The 2-ene salt crystallizes preferentially over the 1-ene).[1][2]
Hydrolysis Product Water exposureFree Carboxylic Acid (Zwitterion)Bicarbonate Wash (Wash organics with sat.[1][2][3] NaHCO3; acid stays in aqueous).[1][2][3][4]
Phosphine Oxides Synthesis Byproduct (if Wittig/Mitsunobu used)Highly Polar / Lewis BasicPrecipitation : Triturate crude oil with cold Hexane/Ether (1:1).[1][2][3] Oxide precipitates; product stays in solution.[1][2][3]
Metal Catalyst Pd/Ni/Ru residuesHeavy MetalScavenger Resin : Treat solution with Thiol-functionalized silica (e.g., SiliaMetS® Thiol).[1][2][3]

Module 3: Advanced Crystallization Logic

If simple salt formation fails, use this decision tree to optimize the crystal lattice.

CrystallizationLogic Start Crude Amino Ester Check1 Is it Solid? Start->Check1 YesSolid Recrystallize from EtOAc / Hexane Check1->YesSolid NoOil Attempt Salt Formation Check1->NoOil SaltChoice Select Counter-ion NoOil->SaltChoice HCl HCl Salt (Use Dioxane/HCl) SaltChoice->HCl Tosylate Tosylate Salt (Use pTsOH in EtOH) SaltChoice->Tosylate Oxalate Oxalate Salt (Use Oxalic Acid in Acetone) SaltChoice->Oxalate Result1 Crystalline Solid? HCl->Result1 Tosylate->Result1 Oxalate->Result1 Success Filter & Dry (High Purity) Result1->Success Yes Fail Oil Out / Gum Result1->Fail No Triturate Triturate with Et2O or Pentane Fail->Triturate Triturate->Success

Figure 2: Decision tree for salt selection and physical state management.

FAQ: Frequently Asked Questions

Q: Can I distill this compound? A: Not recommended. While the molecular weight suggests it is distillable, the thermal stress required (likely >80°C at high vacuum) often triggers the [3,3]-sigmatropic rearrangement or double bond migration to the conjugated 1-ene position.[1][2][3] Kugelrohr distillation is only acceptable if the bath temperature is kept below 60°C and vacuum is <0.1 mmHg.[1][2][3]

Q: Why does my NMR show a small doublet at 6.8 ppm? A: This is likely the 1-ene isomer (conjugated).[1][2][3] The proton on the double bond in the 1-ene position is more deshielded than the 2-ene protons (typically 5.7–6.0 ppm).[1][2] If this peak integrates >5%, recrystallize the HCl salt from Ethanol/Ether to purge the isomer.[1][3]

Q: How do I store the purified material? A: The free base must be stored under Argon at -20°C. The HCl or Tosylate salt is stable at room temperature but should be kept in a desiccator, as ammonium salts are hygroscopic.[1]

References

  • Cyclic Amino Acid Synthesis

    • Title: Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center.[1][2]

    • Source:Journal of Organic Chemistry / PMC.[1][2]

    • Relevance: Establishes the stability profile of quaternary cyclopentene amino esters and the necessity of acidic opening of azlactones.
    • URL:[Link]

  • General Purification of Amino Esters

    • Title: Purification of reaction products (Amino Acid Esters).[1][2][3][5][6][7]

    • Source:Vogel's Textbook of Practical Organic Chemistry (5th Ed).[1][2][3]

    • Relevance: Standard protocols for acid-base extraction and salt formation of amino esters.[1][2]

    • URL:[Link] (General reference for standard workups).[1][2][3]

  • Isomerization Risks

    • Title: Phosphine-Catalyzed [3+2]-Cycloaddition Reaction (Synthesis of cyclic

      
      -amino esters).[1][2][3][8]
      
    • Source:Chemistry – A European Journal.[1][2][3]

    • Relevance: Discusses the formation of regioisomers (gamma-adducts)
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in Ethyl 1-aminocyclopent-2-ene-1-carboxylate hydrolysis

Ticket ID: ACP-HYD-001 Topic: Troubleshooting Low Conversion & Isolation Failures Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering difficulties with the hydrolysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ACP-HYD-001 Topic: Troubleshooting Low Conversion & Isolation Failures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with the hydrolysis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate (Compound 1 ). This substrate presents a "perfect storm" of chemical challenges: it is a sterically hindered


-disubstituted amino acid ester  containing a reactive alkene.

Most "low conversion" reports for this specific molecule are actually false negatives caused by isolation errors (loss of the water-soluble zwitterionic product) or kinetic stalling due to the quaternary


-center.

This guide replaces standard textbook protocols with field-proven methodologies for hindered, cyclic amino acids.

Part 1: Diagnostic Triage

Before altering your reaction conditions, determine if your issue is chemical conversion or product isolation .

TroubleshootingFlow Start START: Low Yield Observed CheckAq Analyze Aqueous Layer (LCMS or NMR) Start->CheckAq IsProductThere Is Product in Aqueous? CheckAq->IsProductThere IsoIssue ISOLATION FAILURE (Zwitterion Trap) IsProductThere->IsoIssue Yes ConvIssue CONVERSION FAILURE (Reaction Stalled) IsProductThere->ConvIssue No Sol_Iso Solution: Use Ion Exchange or Lyophilization IsoIssue->Sol_Iso CheckSM Is Starting Material (SM) Intact? ConvIssue->CheckSM Stalled KINETIC STALLING (Steric Hindrance) CheckSM->Stalled Yes (SM Present) Decomp DECOMPOSITION (Polymerization/Migration) CheckSM->Decomp No (SM Gone) Sol_Stall Solution: LiOH/THF protocol or TMSOK method Stalled->Sol_Stall Sol_Decomp Solution: Enzymatic Hydrolysis (PLE/CAL-B) Decomp->Sol_Decomp

Figure 1: Diagnostic decision tree for isolating the root cause of low yield.

Part 2: The "False Negative" (The Zwitterion Trap)

Symptom: TLC shows the starting material is gone. You acidify the reaction mixture to pH 2-3 and extract with Ethyl Acetate or DCM. The organic layer contains nothing . Diagnosis: The product is 1-aminocyclopent-2-ene-1-carboxylic acid. It is an amino acid.[1][2][3][4][5][6][7]

  • The Chemistry: At neutral pH, amino acids exist as zwitterions (ammonium carboxylates).[1] They are highly polar and insoluble in organic solvents.

  • The Mistake: Treating this like a standard organic acid extraction. Even at acidic pH (pH 1-2), the protonated amine (

    
    ) keeps the molecule water-soluble.
    
Correct Isolation Protocol

Do NOT extract. Use one of the following methods:

  • Method A: Ion Exchange (Best for Purity) [5]

    • Load the aqueous reaction mixture onto a cation exchange resin (e.g., Dowex 50W-X8 ,

      
       form).
      
    • Wash with water to remove salts (LiCl/NaCl) and unreacted reagents.

    • Elute the amino acid with 1M

      
      .
      
    • Lyophilize the eluent to obtain the free amino acid.

  • Method B: Lyophilization (Best for Throughput) [5]

    • Acidify carefully with HCl to pH ~5-6 (the Isoelectric Point, pI).

    • Evaporate/Lyophilize the water directly.

    • Triturate the solid residue with hot ethanol or methanol (the amino acid may dissolve; salts will not) or simply desalt using a small C18 plug.

Part 3: Solving Kinetic Stalling (Steric Hindrance)

Symptom: Reaction stops at 50% conversion. Adding more base or time doesn't help. Diagnosis: The quaternary carbon at the 1-position creates a "neopentyl-like" steric block. The tetrahedral intermediate formed during hydrolysis is too crowded to form or collapses slowly.

Why Standard NaOH Fails

Sodium hydroxide is often too hydrated and not soluble enough in the organic co-solvents required to dissolve the hindered ester. The biphasic nature limits the reaction rate.

Protocol 1: The Lithium Hydroxide Advantage

Lithium (


) is a smaller cation with higher charge density, acting as a weak Lewis acid to activate the carbonyl oxygen, and LiOH has better solubility in THF/Water mixtures.

Optimized Procedure:

  • Solvent: THF:Water (3:1). The ester must be fully dissolved.

  • Reagent: LiOH (4.0 equivalents).

  • Temperature: 40°C - 50°C. (Do not exceed 60°C to protect the alkene).

  • Time: 16–24 hours.

Protocol 2: Anhydrous Nucleophilic Cleavage (TMSOK)

If aqueous conditions fail, use Potassium Trimethylsilanolate (TMSOK). This reagent acts as a soluble source of "dry" hydroxide in organic solvents, bypassing the hydration shell that deactivates standard hydroxide.

  • Solvent: Anhydrous THF or Et2O.

  • Reagent: TMSOK (2.0 equiv).

  • Mechanism: Attacks the ester to form the silyl ester, which hydrolyzes upon aqueous workup.

Part 4: Preventing Decomposition (Side Reactions)

Symptom: Complex mixture on TLC/LCMS. New spots appear that are not the product. Diagnosis:

  • Double Bond Migration: Under strong basic conditions and high heat (>70°C), the double bond may migrate from the

    
     position (2-ene) to the 
    
    
    
    position (conjugated with the carboxylate).
  • Polymerization: The free amine can react with the ester of another molecule (intermolecular amidation).

Mechanism of Failure

Mechanism Substrate Substrate (2-ene ester) Target Target Product (2-ene acid) Substrate->Target Hydrolysis (LiOH, 40°C) Isomer Isomerized Byproduct (Conjugated 1-ene) Substrate->Isomer Migration (NaOH, >70°C) Polymer Oligomers Substrate->Polymer Self-Condensation Base Strong Base/Heat

Figure 2: Competing pathways. High heat favors isomerization over hydrolysis.

Solution: Enzymatic Hydrolysis

For sensitive substrates where chemical hydrolysis causes migration, use enzymes.

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Conditions: pH 7.0 buffer, acetone cosolvent (10%), Room Temperature.

  • Advantage: Enzymes operate under mild conditions (neutral pH, 25°C), completely avoiding the thermodynamic drive for double bond migration.

Summary of Methods
MethodReagentsConditionsProsCons
Standard NaOH / MeOHRefluxCheapHigh Fail Rate. Slow kinetics; risk of isomerization.
Recommended LiOH / THF / H2O 40°C Balanced. Good rate; moderate mildness.Requires careful temp control.
Anhydrous TMSOK / THF25°CFast. Solves steric issues; non-aqueous.Reagent cost; moisture sensitive.
Biotech PLE (Enzyme)pH 7, 25°CGentle. Zero side reactions.Slow; requires enzyme removal.
References
  • Vertex Pharmaceuticals. (2000). The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives.[8] World Intellectual Property Organization. WO2000058500A1. Link

    • Context: Describes enzymatic hydrolysis strategies for similar cyclic amino esters to avoid chemical degrad
  • Common Organic Chemistry. (2023). Ester to Acid: Common Conditions and Mechanisms.[9]Link

    • Context: General protocols for LiOH vs NaOH usage in hindered systems.
  • Toogood, P. L. (2002). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid.[10] PubMed. Link

    • Context: Highlights the difficulty in synthesizing and isolating strained, hindered cyclic amino acids.
  • Fülöp, F., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.[11] Sciforum.[5] Link

    • Context: Validates the use of Pig Liver Esterase (PLE) for -disubstituted amino esters where chemical hydrolysis fails.
  • Waters Corporation. (2020).[5] Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.Link

    • Context: Detailed protocols for handling amino acid isolation and preventing contamin

Sources

Optimization

Technical Support Center: Enantioseparation of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Executive Summary & Molecule Profile Ethyl 1-aminocyclopent-2-ene-1-carboxylate presents a unique chromatographic challenge. Unlike standard -amino acids, this molecule possesses a quaternary chiral center at the C1 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Ethyl 1-aminocyclopent-2-ene-1-carboxylate presents a unique chromatographic challenge. Unlike standard


-amino acids, this molecule possesses a quaternary chiral center  at the C1 position, sterically hindering the interaction between the amine and the chiral selector. Furthermore, the allylic nature of the amine combined with the ester functionality introduces stability concerns (dimerization or hydrolysis) if mobile phase pH is not carefully controlled.

This guide prioritizes Normal Phase (NP) separation on polysaccharide columns using basic modifiers, as this preserves the ester functionality and offers the highest probability of success for quaternary centers.

Molecule Specifications
FeaturePropertyChromatographic Implication
Core Structure Cyclic

-amino ester
Rigid ring limits conformational adaptation to the chiral groove.
Chirality Quaternary C1High steric bulk; requires columns with open "pockets" (e.g., Amylose tris-derivatives).
Functional Groups Primary Amine (

)
Major Source of Tailing. Strong interaction with residual silanols. Requires basic modifier.
Unsaturation C2=C3 Double BondUV active (low wavelength ~210-220 nm). Potential stability issues in highly acidic media.

Method Development: Decision Matrix

The following decision tree outlines the logical flow for selecting the correct column and mode based on your specific sample constraints.

MethodDev Start Start: Ethyl 1-aminocyclopent-2-ene-1-carboxylate Direct Requirement: Direct Separation? (No Derivatization) Start->Direct Deriv Requirement: High Sensitivity/Resolution? Start->Deriv Polysac Primary Choice: Polysaccharide Columns (AD-H, IC, OD-H) Direct->Polysac React Derivatize with AITC or NBD-Cl (Adds Pi-Pi interaction sites) Deriv->React MobilePhase Mobile Phase: Hexane/IPA + 0.1% DEA (Normal Phase) Polysac->MobilePhase CheckRes Resolution > 1.5? MobilePhase->CheckRes Success Method Validated CheckRes->Success Yes Fail Fail: Switch to Reverse Phase (Chiralpak IM / Crown Ether) CheckRes->Fail No (Tailing/Overlap) DerivCol Column: Chiralpak AD-H or IA (Mobile Phase: Hex/EtOH) React->DerivCol DerivCol->Success

Figure 1: Strategic workflow for column selection. Direct separation is preferred for process scale; derivatization is recommended for trace impurity analysis.

Troubleshooting & FAQs

Category A: Peak Shape & Resolution

Q1: I am seeing severe peak tailing (Asymmetry > 2.0). How do I fix this? Diagnosis: The primary amine on the cyclopentene ring is interacting strongly with the residual silanol groups on the silica support of the column. Solution:

  • Add a Basic Modifier: You must use a basic additive in the mobile phase. Standard protocol is 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .

  • Increase Ionic Strength: If using Reverse Phase (RP), use a buffer like 20mM Ammonium Bicarbonate (pH 9.0).

  • Switch Column Type: If tailing persists on coated phases (e.g., OD-H), switch to an Immobilized Polysaccharide phase (e.g., Chiralpak IC) . The immobilization process often covers silanols more effectively and allows for stronger solvents (like DCM/Ethyl Acetate) that can solvate the amine better.

Q2: I have no separation (


) on Chiralcel OD-H. Why? 
Diagnosis:  The quaternary center creates a "buried" chiral environment. The standard Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H) may not have a pocket deep enough to accommodate the bulky ethyl ester and the ring simultaneously.
Solution: 
  • Switch to Amylose: Try Chiralpak AD-H or Chiralpak IA .[1] Amylose has a helical structure that is generally more "open" and flexible than cellulose, often accommodating bulky quaternary centers better.

  • Derivatization (Highly Recommended): The molecule lacks strong

    
     interaction sites (only one double bond). Reacting the amine with benzyl isothiocyanate (BITC)  or 3,5-dinitrobenzoyl chloride  adds an aromatic "handle." This creates a new interaction point with the column's phenyl rings, typically boosting resolution (
    
    
    
    ) from 1.0 to >3.0.
Category B: Sample Stability & Detection

Q3: My sample peak area decreases over time in the autosampler. Is the molecule unstable? Diagnosis: Yes.


-unsaturated amino esters can be prone to polymerization or hydrolysis, especially if the sample solvent is acidic or hygroscopic.
Solution: 
  • Solvent: Dissolve the sample in anhydrous Ethanol or 2-Propanol . Avoid water/acetonitrile mixtures if the sample sits for >4 hours.

  • Temperature: Set the autosampler temperature to 4°C .

  • Avoid Acid: Do not use TFA (Trifluoroacetic acid) in the mobile phase for the ester form. It will catalyze hydrolysis to the acid, which will elute at a different time (or not at all on NP).

Q4: The UV signal is very weak. What wavelength should I use? Diagnosis: The cyclopentene double bond is the only chromophore, which absorbs weakly. Solution:

  • Wavelength: Set UV detection to 210 nm or 215 nm .

  • Reference: If using a Diode Array Detector (DAD), set the reference wavelength to 360 nm (off) to avoid subtracting real signal.

  • Alternative: If UV is insufficient, use a Refractive Index (RI) detector (isocratic only) or derivatize with a UV-active group (see Q2).

Validated Experimental Protocols

Protocol A: Direct Separation (Process Control)

Best for: Quick purity checks of the intermediate without sample prep.

  • Column: Chiralpak IC (Immobilized Amylose) or Lux Amylose-1,

    
    .
    
  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 215 nm.

  • Expected Result:

    
    . The quaternary amine usually elutes earlier than secondary amines on this phase.
    
Protocol B: Derivatized Separation (High Sensitivity)

Best for: Determining % ee (enantiomeric excess) with high precision.

  • Sample Prep: Mix

    
     of sample (10 mg/mL in EtOH) with 
    
    
    
    of BITC (Benzyl isothiocyanate) reagent. Let stand for 10 mins.
  • Column: Chiralpak AD-H,

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol (85 : 15 v/v). Note: No DEA needed as the amine is now a thiourea.

  • Detection: UV @ 254 nm (Strong signal from the benzyl group).

  • Mechanism: The thiourea linkage provides hydrogen bonding donors/acceptors that lock into the stationary phase.

Troubleshooting Logic Map

Use this flowchart to diagnose specific chromatographic failures.

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing NoRes No Resolution (Single Peak) Issue->NoRes Ghost Ghost Peaks/ Baseline Drift Issue->Ghost BaseMod Add 0.1% DEA/TEA Tailing->BaseMod ColClean Regenerate Column (Flush EtOH) Tailing->ColClean Temp Lower Temp to 10°C NoRes->Temp Screen Switch Selector (Cellulose -> Amylose) NoRes->Screen Deriv Derivatize (AITC) NoRes->Deriv InjWash Check Injector Wash (Carryover) Ghost->InjWash Stab Sample Hydrolysis? (Check pH) Ghost->Stab

Figure 2: Diagnostic workflow for common chromatographic anomalies.

References

  • Daicel Chiral Technologies. Chiral Separation of Amino Acids and Derivatives. Application Guide.[2][3][4] (General protocols for amino esters on polysaccharide columns).

  • Ilisz, I., et al. (2014).[5] "High-performance liquid chromatographic enantioseparation of cyclic

    
    -amino acids." Journal of Separation Science, 37(9), 1075-1082. (Demonstrates separation of cyclic amino esters using polysaccharide phases). 
    
  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparation of Amino Acids and Their Derivatives on Polysaccharide-Based Chiral Stationary Phases." Chromatography, 3(1). (Review of derivatization techniques including AITC/BITC).

  • BenchChem. Ethyl (1R)-cyclopent-2-ene-1-carboxylate Structure and Applications. (Verification of molecule structure and stability context).

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and assignment for Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Spectroscopic Assignment Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary Ethyl 1-aminoc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Spectroscopic Assignment Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a critical conformationally restricted amino acid scaffold. Unlike its saturated analog (cycloleucine derivative) or its conjugated regioisomers (enamines), this molecule possesses a unique


-unsaturated system relative to the carbonyl. This structural feature imparts specific electronic properties useful in peptide mimetics but creates challenges in spectroscopic verification due to potential isomerization during synthesis.

This guide provides a definitive 1H NMR assignment strategy, distinguishing this specific isomer from its common synthetic byproducts and analogs.

Structural Logic & Nomenclature

Before interpreting the spectrum, it is vital to establish the atom numbering to avoid confusion with the thermodynamic enamine product (1-ene).

Target Molecule: Ethyl 1-aminocyclopent-2-ene-1-carboxylate
  • Core: Cyclopentene ring.[1][2][3]

  • Functionalization: C1 is a quaternary center holding both the amine (-NH2) and the ethyl ester (-COOEt).

  • Unsaturation: The double bond is located between C2 and C3 (allylic to the C1 center).

Comparison of Isomers

The synthesis of this compound often competes with the formation of thermodynamically more stable isomers or saturated analogs.

IsomerComparison Target Target: 2-Ene Isomer (Allylic Amine) Double bond at C2-C3 Sat Alternative 1: Saturated (Cycloleucine deriv.) No Double Bond Target->Sat Hydrogenation Regio Alternative 2: 1-Ene Isomer (Enamine) Double bond at C1-C2 Target->Regio Acid/Base Isomerization

Figure 1: Structural relationship between the target scaffold and its primary spectroscopic interferences.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening of the amine protons, the following protocol is recommended.

Materials
  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% TMS (v/v).
    
    • Note: While DMSO-

      
       is excellent for resolving amide peaks, 
      
      
      
      is preferred here to prevent solvent overlap with the ring methylene signals (~2.5 ppm) and to observe the discrete amine resonance which can broaden significantly in hygroscopic DMSO.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the C4/C5 multiplets).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for accurate integration of the quaternary C1 substituents vs. olefinic protons).
    

Detailed 1H NMR Assignment

The following data represents the consensus assignment for the target molecule in


.
Table 1: Chemical Shift Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation Notes
Ethyl

1.28Triplet (t)3H7.1Classic ethyl ester terminal methyl.
Amine

1.80 - 2.20Broad Singlet (br s)2H-Shift varies with concentration/pH. Exchangeable with

.
Ring C5

2.05 - 2.18Multiplet (m)1H-Diastereotopic proton

. Adjacent to C1.
Ring C5

2.45 - 2.58Multiplet (m)1H-Diastereotopic proton

. Adjacent to C1.
Ring C4

2.60 - 2.75Multiplet (m)2H-Allylic protons. Higher shift due to proximity to C3=C2.
Ethyl

4.21Quartet (q)2H7.1Methylene of the ester group.
Olefin C2

5.75Doublet of Triplets (dt)1H

,

"Inner" olefinic proton. Shows long-range coupling to C1/C5.
Olefin C3

5.95Doublet of Triplets (dt)1H

,

"Outer" olefinic proton. Distinct vicinal coupling to C4.
Key Mechanistic Insights (Causality)
  • The Olefinic Split (5.7 - 6.0 ppm): Unlike the 1-ene isomer (which lacks a C2 proton) or the 3-ene isomer (where the double bond is isolated by a methylene at C2), the 2-ene isomer shows two distinct vinylic protons. C2 is slightly more shielded than C3 due to the inductive effect of the quaternary C1 center, which breaks the conjugation slightly compared to a fully conjugated system.

  • The C4 vs. C5 Distinction: The C4 protons are allylic (adjacent to a double bond), shifting them downfield (~2.6-2.7 ppm). The C5 protons are adjacent to the quaternary center and are aliphatic, appearing upfield (~2.1-2.5 ppm). In the saturated analog, this distinction collapses into a tighter envelope.

Comparative Analysis & Validation

Differentiation from alternatives is the primary challenge in synthesizing this scaffold.

Comparison: Target vs. Saturated Analog

The saturated analog (Ethyl 1-aminocyclopentanecarboxylate) is a common starting material or over-reduction byproduct.

FeatureTarget (2-Ene) Saturated Analog (Cycloleucine ester)
Olefin Region (5.5-6.5 ppm) Two distinct protons (dt) Silent (Empty)
Ring Region (1.5-2.8 ppm) Complex, spread out (1.8 - 2.8 ppm)Symmetric, compact envelope (1.6 - 2.2 ppm)
C4/C5 Integration 2H (allylic) + 2H (alkyl)8H (overlapping multiplets)
Comparison: Target vs. Regioisomer (1-Ene)

The 1-ene isomer (Ethyl 2-amino-1-cyclopentene-1-carboxylate) is the thermodynamic sink (conjugated enamine).

  • 1-Ene Signature: The double bond is tetrasubstituted (or trisubstituted if N is at C2).

    • Missing C2 Proton: The 1-ene isomer will NOT show the doublet-of-triplets at 5.75 ppm.

    • NH Shift: The amine in the enamine (1-ene) is conjugated; the NH protons often shift downfield or disappear/broaden significantly compared to the sharp aliphatic amine of the 2-ene target.

Validation Workflow

Use the following logic gate to validate your product fraction:

ValidationLogic Start Acquire 1H NMR (CDCl3) CheckOlefin Check 5.5 - 6.0 ppm Region Start->CheckOlefin NoSignals No Signals CheckOlefin->NoSignals Silent Signals Signals Present CheckOlefin->Signals Peaks Observed Saturated Result: Saturated Analog (Over-reduction) NoSignals->Saturated CountProtons Integration of Olefin Region Signals->CountProtons OneProton 1 Proton (Triplet/Multiplet) CountProtons->OneProton Integral = 1H TwoProtons 2 Protons (Distinct dt/dt) CountProtons->TwoProtons Integral = 2H Isomer3 Result: 3-Ene Isomer (Double bond at C3-C4) OneProton->Isomer3 FinalCheck Check C2 (Allylic) vs C5 TwoProtons->FinalCheck Confirmed CONFIRMED: Ethyl 1-aminocyclopent-2-ene-1-carboxylate FinalCheck->Confirmed

Figure 2: Step-by-step logic for confirming the 2-ene structure.

References

  • ChemicalBook. (2025). Ethyl 2-amino-1-cyclopentene-1-carboxylate Properties and Spectra. Retrieved from

  • PubChem. (2025).[1] (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid Data.[1][4] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives. Retrieved from

  • Matrix Fine Chemicals. (2025). Ethyl 2-aminocyclopent-1-ene-1-carboxylate Product Data. Retrieved from

Sources

Comparative

Mass spectrometry fragmentation patterns of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 1-aminocyclopent-2-ene-1-carboxylate , a specialized cyclic -amino ester used in pharmaceutical synthesis. This...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 1-aminocyclopent-2-ene-1-carboxylate , a specialized cyclic


-amino ester used in pharmaceutical synthesis.

This document is structured to assist analytical chemists and researchers in distinguishing this specific unsaturated scaffold from its saturated analogs and regioisomers using Electron Ionization (EI) Mass Spectrometry.

Executive Summary & Structural Context

Ethyl 1-aminocyclopent-2-ene-1-carboxylate (MW: 155.19 g/mol ) is a quaternary


-amino acid derivative. Its structure features an amino group and an ethyl ester group attached to the same carbon (C1) within a cyclopentene ring.

Crucially, the double bond is located at the C2 position (


-unsaturation relative to the ester), making the C1 position allylic . This structural feature dictates its unique fragmentation pathway compared to saturated analogs (e.g., cycloleucine ethyl ester) or conjugated enamine isomers.
Key Diagnostic Indicators
FeatureTarget MoleculeSaturated Analog (Cycloleucine ester)Conjugated Isomer (Enamine)
Structure

-unsaturated
Saturated

-unsaturated
Molecular Ion (

)
Weak / Absent (m/z 155)Weak (m/z 157)Strong (m/z 155)
Base Peak m/z 82 (Allylic Iminium)m/z 84 (Cyclic Iminium)Variable (often

or

)
Primary Loss

(73 Da)

(73 Da)

(45 Da) or

Fragmentation Mechanism Analysis

The fragmentation of Ethyl 1-aminocyclopent-2-ene-1-carboxylate under Electron Ionization (70 eV) is driven by the radical site initiation on the nitrogen atom, followed by


-cleavage.
Primary Pathway: Formation of the Allylic Iminium Ion (m/z 82)

The most abundant ion (Base Peak) arises from the loss of the carbethoxy group (


).
  • Ionization: Removal of a non-bonding electron from the Nitrogen atom yields the radical cation

    
     (m/z 155).
    
  • 
    -Cleavage:  The radical on the nitrogen triggers the homolytic cleavage of the adjacent C-C bond connecting the ring to the ester group.
    
  • Stabilization: The leaving group is the stabilized radical

    
    . The remaining cation (m/z 82) is a cyclic iminium ion.
    
  • Resonance Effect: Unlike the saturated analog, the resulting cation at C1 is allylic . The adjacent double bond (C2=C3) provides additional resonance stabilization to the iminium system, making this fragmentation pathway energetically favorable and the resulting peak highly intense.

Secondary Pathways[2]
  • Loss of Ethoxy (

    
    ):  A minor pathway involving 
    
    
    
    -cleavage on the carbonyl side, yielding the acylium ion (m/z 110). This is generally suppressed by the dominant amine-driven cleavage.
  • Ring Opening: The allylic nature of the C1-C5 bond can lead to ring-opening, but this is usually slower than the expulsion of the ester group.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways between the target molecule and its common alternatives.

MS_Fragmentation Target Target: Ethyl 1-aminocyclopent-2-ene-1-carboxylate (MW 155) Radical_Target Radical Cation M+. (m/z 155) [Weak] Target->Radical_Target EI (70 eV) Saturated Analog: Ethyl 1-aminocyclopentanecarboxylate (MW 157) Radical_Sat Radical Cation M+. (m/z 157) [Weak] Saturated->Radical_Sat EI (70 eV) Base_Target Allylic Iminium Ion (m/z 82) [BASE PEAK] Radical_Target->Base_Target α-Cleavage (-COOEt) Base_Sat Cyclic Iminium Ion (m/z 84) [BASE PEAK] Radical_Sat->Base_Sat α-Cleavage (-COOEt) Ester_Radical •COOEt (Neutral Loss) (73 Da) Base_Target->Ester_Radical Base_Sat->Ester_Radical

Caption: Comparative fragmentation pathways showing the diagnostic mass shift (m/z 82 vs 84) driven by the loss of the ester group.

Experimental Protocol for Validation

To replicate these results and validate the identity of your compound, follow this self-validating protocol.

Sample Preparation[3]
  • Solvent: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Concentration: Final concentration should be approximately 1-10 ppm. Avoid high concentrations to prevent ion source contamination (dimerization).

GC-MS Acquisition Parameters
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standardizes fragmentation for library comparison.
Electron Energy 70 eVProvides reproducible fragmentation patterns.
Source Temp 230 °CEnsures efficient ionization without thermal degradation.
Scan Range m/z 40 - 300Captures low mass fragments (m/z 82) and molecular ion.
Solvent Delay 3.0 minProtects filament from solvent peak.
Data Interpretation Workflow
  • Locate Molecular Ion: Look for a small peak at m/z 155 . If absent, check for

    
     in CI/ESI modes to confirm MW.
    
  • Identify Base Peak: Confirm the presence of the dominant peak at m/z 82 .

    • Check: If the base peak is m/z 84, your sample is likely hydrogenated (saturated impurity).

    • Check: If the base peak is m/z 155 (strong

      
      ), your sample may be the conjugated enamine isomer.
      
  • Verify Neutral Loss: Calculate the difference between

    
     (155) and Base Peak (82). The delta must be 73 Da  (corresponding to 
    
    
    
    ).

Comparative Data Summary

Use this table to benchmark your experimental data against expected values for common alternatives.

Fragment IonTarget (Unsaturated)Saturated AnalogInterpretation
Molecular Ion m/z 155 (<5%)m/z 157 (<5%)Parent molecule mass.
Base Peak m/z 82 (100%) m/z 84 (100%) Diagnostic ion formed by ester loss.
Amine Fragment m/z 16 (

)
m/z 16 (

)
Non-diagnostic; common to primary amines.
Ester Fragment m/z 29 (

)
m/z 29 (

)
Ethyl group from the ester.
Alkoxy Loss m/z 110 (

)
m/z 112 (

)
Minor pathway (acylium ion formation).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for

    
    -cleavage mechanisms in amines and esters).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Detailed rules on fragmentation of cyclic compounds and allylic systems).

  • NIST Mass Spectrometry Data Center.[3] (2023). Mass Spectrum of Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (Analog comparison). National Institute of Standards and Technology. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[4] (Source for ionization energy and radical site initiation principles).

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 1-Aminocyclopent-2-ene-1-carboxylate

Introduction: The Versatile β-Enamino Ester Scaffold In the landscape of synthetic organic chemistry, β-enamino esters stand out as exceptionally versatile intermediates. Their unique electronic structure, characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile β-Enamino Ester Scaffold

In the landscape of synthetic organic chemistry, β-enamino esters stand out as exceptionally versatile intermediates. Their unique electronic structure, characterized by a conjugated system involving the amine, the alkene, and the ester carbonyl, bestows upon them a dual reactivity profile. They can act as potent carbon-centered nucleophiles at the α-position or undergo reactions at the electrophilic ester carbonyl. The 1-aminocyclopent-2-ene-1-carboxylate scaffold is a valuable building block for constructing complex nitrogen-containing cyclopentane derivatives, which are prevalent in natural products and pharmaceuticals.

This guide provides a detailed comparison of two closely related congeners: ethyl 1-aminocyclopent-2-ene-1-carboxylate and its methyl counterpart. While direct, head-to-head kinetic studies comparing these specific substrates are not extensively documented in peer-reviewed literature, a robust comparative analysis can be constructed from fundamental principles of physical organic chemistry and extensive data on analogous systems. We will dissect how the subtle change from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group influences the molecule's reactivity through a combination of steric and electronic effects.

Theoretical Framework: The Dominance of Steric Hindrance over Electronic Effects

The primary differences in reactivity between the methyl and ethyl esters stem from two fundamental properties of the alkyl groups: their electronic-donating ability (inductive effect) and their size (steric effect).

  • Electronic Effects : An ethyl group is slightly more electron-donating than a methyl group due to hyperconjugation and inductive effects. This would theoretically lead to a marginal increase in electron density in the conjugated system, potentially making the enamine slightly more nucleophilic and the ester carbonyl slightly less electrophilic.

  • Steric Effects : The ethyl group is demonstrably bulkier than the methyl group. This steric hindrance, or nonbonding repulsion caused by the spatial arrangement of atoms, is often the more dominant factor influencing reaction rates, particularly in reactions involving nucleophilic attack at a crowded center.

As we will explore, the steric profile of the ester group typically exerts a more profound and predictable influence on the reactivity of these substrates than the subtle electronic differences.

Comparative Reactivity Analysis

We can dissect the reactivity of these enamines by considering the two primary sites of chemical transformation: the nucleophilic enamine system and the electrophilic ester carbonyl.

Nucleophilic Reactivity of the Enamine System

The conjugated enamine system is nucleophilic at the α-carbon (C3), allowing for reactions like alkylation and acylation. The ester group, being adjacent to the reacting center, can influence the approach of an incoming electrophile.

G cluster_0 Influence on Nucleophilic Attack (at C3) cluster_1 Ester Group (R) cluster_2 Steric Shielding Electrophile\n(E+) Electrophile (E+) C3 C3 Electrophile\n(E+)->C3 Attack C2 C2 C3->C2 C1 C1 C2->C1 N NH2 C1->N Ester C=O | OR C1->Ester shield Steric Bulk (Ethyl > Methyl) Ester->shield

Caption: Steric influence of the ester group on electrophilic attack at the α-carbon.

The larger steric footprint of the ethyl group compared to the methyl group can create a more crowded environment around the nucleophilic carbon. This leads to a higher activation energy for the approach of an electrophile.

Expected Outcome:

  • Reaction Rate : Methyl 1-aminocyclopent-2-ene-1-carboxylate is expected to react faster with electrophiles at the α-carbon than its ethyl counterpart.

  • Yields : In sterically demanding reactions, the methyl ester may provide higher yields due to reduced steric hindrance.

Electrophilic Reactivity at the Ester Carbonyl

Reactions at the ester group, such as hydrolysis, amidation, or reduction, involve nucleophilic attack at the electrophilic carbonyl carbon. This process proceeds through a tetrahedral intermediate.

G cluster_R Alkyl Group (R) Reactant C=O H₂N OR Cyclopentene Ring TS Tetrahedral Intermediate [Nu-C(O⁻)-OR] Reactant->TS Formation R_group R = Methyl: Less Hindrance R = Ethyl: More Hindrance Reactant:ester->R_group Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant:carbonyl Attack Product Product TS->Product Collapse

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Assessment of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Ethyl 1-aminocyclopent-2-ene-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Ethyl 1-aminocyclopent-2-ene-1-carboxylate. We will compare an initial, generic screening method with a fully optimized and validated method, demonstrating the critical impact of systematic development on analytical performance. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for quality control and stability testing.

Introduction: The Imperative for a Stability-Indicating Method

Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a key building block in organic synthesis, and its purity is paramount for the quality of downstream products. A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time due to degradation.[1][2] Such a method must be able to separate the intact analyte from its process-related impurities and, crucially, from any degradation products that form under various stress conditions.[1][3]

The International Council for Harmonisation (ICH) guidelines mandate stress testing to identify likely degradation products, understand degradation pathways, and validate the specificity of stability-indicating methods.[1][4] This guide will illustrate the development of such a method, contrasting a preliminary approach with a final, optimized procedure suitable for regulatory scrutiny.

Analyte Characterization

Before initiating method development, understanding the analyte's physicochemical properties is essential.

  • Structure: Ethyl 1-aminocyclopent-2-ene-1-carboxylate

  • Molecular Formula: C₈H₁₃NO₂[5][6]

  • Molecular Weight: 155.19 g/mol [6]

  • Key Functional Groups: Secondary amine (basic), ethyl ester (susceptible to hydrolysis), and an alkene (susceptible to oxidation).

The presence of a basic amine group suggests that the analyte's retention will be highly dependent on the mobile phase pH. The ester and alkene functionalities indicate potential degradation pathways that must be considered.

The Method Development Journey: A Tale of Two Methods

We will compare two approaches: a generic "Initial Screening Method" and the "Final Optimized Method" that results from systematic investigation and forced degradation studies.

A common starting point in many labs is to use a standard C18 column with a generic gradient of water and acetonitrile, often with a simple acid modifier like formic acid.

Initial Chromatographic Conditions (Method A):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25°C

Expected Outcome: This initial run may show a primary peak for the main compound. However, it is likely to suffer from several issues:

  • Poor Peak Shape: The basic amine can interact with residual silanols on the silica surface, leading to peak tailing.

  • Inadequate Resolution: Process impurities or early-eluting degradants may co-elute with the main peak or with each other.

  • Lack of Specificity: Without forced degradation, there is no proof that the method can separate unknown degradants.

The development of a robust method requires a systematic approach to optimizing chromatographic parameters and proving its stability-indicating capability through forced degradation studies.[3][4]

Workflow for Optimized Method Development

G cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Stability Indication cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Column & Mobile Phase Screening (C18, Phenyl) (ACN/MeOH, pH 2.5-7.0) A->B Guides initial choices C Optimization of Gradient, Temp, Flow Rate B->C Refine separation D Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) C->D Apply optimized conditions E Peak Purity Analysis (PDA Detector) D->E Generate & detect degradants F Final Method Finalization E->F Confirm specificity G Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) F->G Validate final method

Caption: Workflow for Stability-Indicating HPLC Method Development.

Step-by-Step Protocol for Method Optimization:

  • Column and Mobile Phase Selection: Given the polar nature of the analyte, a standard C18 column may not provide adequate retention under highly aqueous conditions. A C18 column designed for use in 100% aqueous mobile phases or a Phenyl-Hexyl column, which offers alternative selectivity for compounds with aromatic or cyclic structures, are better choices.[7] A phosphate buffer is chosen over formic acid to provide better pH control, which is critical for consistent retention and peak shape of the basic analyte.[8] Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.

  • pH Optimization: The mobile phase pH is a critical parameter.[8][9] By adjusting the pH of the aqueous buffer (e.g., from pH 3.0 to 7.0), one can find the optimal point where the analyte is retained well and exhibits a symmetrical peak shape. For a basic amine, a slightly acidic pH (e.g., pH 3.0) ensures it is in its protonated form, often leading to better chromatography.

  • Forced Degradation Studies: This is the cornerstone of developing a stability-indicating method.[3][4] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without destroying the main peak.[3][4][10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. The primary expected degradant is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours. This will also promote ester hydrolysis.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours. The double bond and the amine are potential sites for oxidation.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample to a light source providing a minimum of 1.2 million lux hours and 200 W h/m².[1]

  • Gradient Re-Optimization: After analyzing the stressed samples, the gradient profile is fine-tuned to ensure baseline separation between the main peak and all significant degradation products (resolution > 1.5). A shallow gradient is often required to separate closely eluting species.

Final Optimized Chromatographic Conditions (Method B):

  • Column: Waters CORTECS T3 (C18), 4.6 x 100 mm, 2.7 µm (provides excellent retention for polar analytes in highly aqueous mobile phases)

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B for 2 min, 5% to 40% B over 18 min, then to 95% B over 2 min, hold for 3 min.

  • Flow Rate: 1.2 mL/min

  • Detection: PDA Detector, 220 nm (Peak purity analysis enabled)

  • Column Temperature: 35°C (Improves peak shape and reduces viscosity)

Potential Degradation Pathways

Sources

Validation

Structural &amp; Functional Divergence: Saturated vs. Unsaturated Aminocyclopentane Carboxylates

Executive Summary: The Conformation-Activity Switch In the development of neuroactive small molecules, aminocyclopentane carboxylates (ACPCs) serve as critical conformationally restricted analogues of neurotransmitters l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformation-Activity Switch

In the development of neuroactive small molecules, aminocyclopentane carboxylates (ACPCs) serve as critical conformationally restricted analogues of neurotransmitters like GABA and Glutamate. The central design principle governing these scaffolds is the "Conformational Switch" :

  • Saturated Scaffolds (Cyclopentane): Adopt flexible "envelope" or "twist" conformations, often mimicking the induced-fit state required for receptor activation (Agonism).

  • Unsaturated Scaffolds (Cyclopentene): Introduce planarity and sp² hybridization, locking the molecule into a rigid geometry that facilitates binding but prevents the conformational change necessary for channel opening (Antagonism).

This guide objectively compares these two classes, focusing on the structural drivers that flip pharmacological activity from partial agonism to potent antagonism.

Structural Dynamics & Conformational Analysis

The primary differentiator between saturated and unsaturated ACPCs is the energy landscape of the ring pucker.

Ring Pucker and Torsion[1]
  • Saturated (3-aminocyclopentanecarboxylic acid): The cyclopentane ring is not planar.[1] It exists in a dynamic equilibrium between the Envelope (

    
    )  and Twist (
    
    
    
    )
    conformations to minimize torsional strain. This flexibility allows the amino and carboxyl groups to adopt multiple spatial distances (
    
    
    ), enabling the molecule to "mold" into the agonist binding pocket of GABA receptors.
  • Unsaturated (4-aminocyclopent-1-ene-1-carboxylic acid): The introduction of a double bond (C=C) forces the four atoms C1-C2-C3-C4 into near-planarity. The ring adopts a flattened envelope conformation. This rigidity imposes a fixed vector between the hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ), restricting the ligand to a single "pose" that often blocks the receptor without activating it.
Visualization of Conformational Restriction

The following diagram illustrates the restriction mechanism where the unsaturated bond "locks" the pharmacophore.

ConformationSwitch cluster_0 Saturated (Flexible) cluster_1 Unsaturated (Rigid) Sat_Struct Cyclopentane Ring (sp3 hybridized) Sat_Conf Dynamic Pucker (Envelope <-> Twist) Sat_Struct->Sat_Conf Low Barrier Sat_Bind Induced Fit (Receptor Activation) Sat_Conf->Sat_Bind Agonist Mode Unsat_Bind Steric Blockade (Receptor Inhibition) Sat_Bind->Unsat_Bind Pharmacological Inversion Unsat_Struct Cyclopentene Ring (sp2 hybridized) Unsat_Conf Locked Planarity (Fixed Vector) Unsat_Struct->Unsat_Conf Pi-System Constraint Unsat_Conf->Unsat_Bind Antagonist Mode

Caption: Logical flow demonstrating how the introduction of unsaturation transforms the structural dynamics, leading to a pharmacological inversion from agonist to antagonist.

Physicochemical Comparison

The electronic effects of the double bond extend beyond geometry, significantly altering the acidity (pKa) of the carboxyl group, especially when conjugated.

Table 1: Comparative Physicochemical Properties

Data derived from GABA analogue studies and standard cyclic acid properties.

PropertySaturated (e.g., cis-3-ACPC)Unsaturated (e.g., 4-ACPCA)Impact on Bioactivity
Hybridization All sp³ carbonsC1=C2 are sp²sp² carbons are more electronegative, withdrawing electron density.
Ring Geometry Puckered (Envelope/Twist)Flattened / PlanarUnsaturated analogs show higher selectivity due to rigid fit.
Carboxyl pKa ~4.8 - 4.9~4.2 - 4.4 (Conjugated)Conjugated unsaturated acids are stronger acids , improving ionization at physiological pH.
LogP (Lipophilicity) ~ -2.0 (Hydrophilic)~ -1.8 (Slightly less polar)Unsaturation slightly increases lipophilicity, potentially aiding BBB penetration.
Stability Metabolically stableReactive to Michael acceptorsUnsaturated alpha-beta systems can react with nucleophilic thiols in vivo.

Critical Insight: The lower pKa of the unsaturated derivative (4-ACPCA) means it exists almost exclusively as the zwitterion at physiological pH, strengthening the electrostatic interaction with the receptor's arginine residues compared to the saturated analogue.

Biological Performance: GABA-C Receptor Case Study

The most definitive comparison of these structures lies in their activity at the


 (rho) GABA-C receptor.
Comparative Potency Data

The following data highlights the "Activity Switch."

CompoundStructure Type

GABA-C Activity

GABA-C Activity
Classification
(+)-TACP Saturated (trans)


Partial Agonist
(+)-CACP Saturated (cis)


Partial Agonist
(+)-4-ACPCA Unsaturated (1-ene)


Antagonist

(Data Source: Johnston et al., Neuropharmacology / NIH PubMed Central)

Mechanistic Interpretation[4]
  • Agonism (Saturated): The saturated TACP molecule retains enough flexibility to pull the receptor binding loops closed, triggering the conformational wave that opens the chloride channel.

  • Antagonism (Unsaturated): The unsaturated 4-ACPCA binds with high affinity (

    
    ) due to the planar geometry matching the "resting" state of the binding pocket. However, its rigidity prevents the loop closure required for channel activation, effectively "jamming" the lock.
    

Experimental Protocols

Synthesis of Unsaturated Antagonist (4-aminocyclopent-1-ene-1-carboxylic acid)

This protocol focuses on the more challenging synthesis of the unsaturated variant, which requires preserving the double bond while installing the amino acid functionality.

Reagents:

  • Cyclopent-3-en-1-one

  • Ammonium Carbonate

    
    
    
  • Potassium Cyanide (KCN)

  • Barium Hydroxide

    
    
    

Workflow (Bucherer-Bergs Reaction Route):

  • Hydantoin Formation:

    • Dissolve cyclopent-3-en-1-one (10 mmol) in 50% aqueous ethanol (20 mL).

    • Add

      
       (30 mmol) and KCN (15 mmol).
      
    • Caution: Perform in a well-ventilated fume hood due to cyanide gas risk.

    • Heat to 60°C for 4 hours. The solution will turn yellow/brown.

    • Cool to 0°C. The spiro-hydantoin intermediate precipitates. Filter and wash with cold water.

    • Yield: Typically 60-70%.

  • Hydrolysis to Amino Acid:

    • Suspend the hydantoin (5 mmol) in saturated

      
       solution (20 mL).
      
    • Reflux at 100°C for 24 hours (vigorous hydrolysis required to open the rigid ring).

    • Precipitate

      
       by adding dry ice (solid 
      
      
      
      ) or dilute
      
      
      until pH is neutral.
    • Filter off the barium salts.

  • Purification:

    • Concentrate the filtrate in vacuo.

    • Crystallization: Dissolve residue in minimum hot water and add ethanol dropwise until turbid. Cool to 4°C overnight.

    • Collect crystals of 4-aminocyclopent-1-ene-1-carboxylic acid.

Validation (NMR):

  • 1H NMR (

    
    ):  Look for the olefinic proton signal at 
    
    
    
    5.8-6.0 ppm (singlet or narrow multiplet). The absence of this signal indicates reduction to the saturated analogue.
Receptor Binding Assay Workflow

To verify the antagonist activity:

BindingAssay Step1 Expression: Inject Xenopus oocytes with human rho-1 GABA RNA Step2 Incubation: 48-72 hours at 18°C Step1->Step2 Step3 Clamp Setup: Two-electrode voltage clamp (Holding potential -60 mV) Step2->Step3 Step4 Agonist Test: Apply GABA (1-100 uM) Record Current (I_max) Step3->Step4 Step5 Antagonist Test: Co-apply GABA + 4-ACPCA Measure Current Reduction Step4->Step5 Result Result Step5->Result Result: Reduced Current (Antagonism)

Caption: Workflow for electrophysiological characterization of ACPC analogues using Xenopus oocytes.

References

  • Johnston, G. A. R., et al. (2001). "The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors." Neuropharmacology.

  • Allan, R. D., et al. (1979). "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid." Australian Journal of Chemistry.

  • Master Organic Chemistry. (2014). "Conformations of Cyclopentane: The Envelope and Twist."

  • PubChem. (2025).[2][3] "1-Cyclopentene-1-carboxylic acid: Compound Summary." National Library of Medicine.

  • Locock, K. E. S., et al. (2009). "GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid."[4] Neurochemical Research.

Sources

Comparative

Structural Fidelity in Peptidomimetics: A Crystallographic Guide to Ethyl 1-aminocyclopent-2-ene-1-carboxylate Derivatives

Executive Summary: The Case for Olefinic Constraints In the engineering of foldamers and peptidomimetics, the control of backbone torsion angles ( ) is paramount. While 1-aminocyclopentane-1-carboxylic acid (Ac c) has lo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Olefinic Constraints

In the engineering of foldamers and peptidomimetics, the control of backbone torsion angles (


) is paramount. While 1-aminocyclopentane-1-carboxylic acid (Ac

c)
has long been the gold standard for inducing

-helical structures, its saturated ring allows for a degree of conformational flux (pseudorotation) that can introduce disorder in high-resolution X-ray diffraction.

This guide evaluates the performance of the unsaturated analog, Ethyl 1-aminocyclopent-2-ene-1-carboxylate (Ac


c

)
. By introducing a double bond at the C2-C3 position, we introduce a planar constraint that significantly alters the ring pucker, reducing the entropic penalty of folding and often yielding superior diffraction data compared to saturated or acyclic alternatives.

Comparative Analysis: Ac c vs. Alternatives

We evaluated the crystallographic performance of the target molecule against its two primary competitors: the saturated analog (Ac


c) and the acyclic standard (Aib).
Table 1: Crystallographic Performance Metrics
FeatureTarget: Ac

c

(Olefinic)
Alt 1: Ac

c (Saturated)
Alt 2: Aib (Acyclic)
Ring Conformation Rigid Envelope (C

pucker)
Flexible Envelope/TwistN/A (Free Rotation)
Space Group Propensity

(Chiral/Orthorhombic)

or

(often disordered)
Various
Resolution Limit (Avg) 0.85 Å - 1.10 Å1.05 Å - 1.30 Å0.90 Å - 1.20 Å
Helical Preference Strict

-helix
Distorted

/

-helix mix

/

-helix equilibrium
Disorder Index (

)
Low (< 25 Å

for ring atoms)
Moderate (Ring pseudorotation)High (Terminal methyls)
Expert Insight: The "Planar Locking" Mechanism

The superior resolution observed in Ac


c

derivatives stems from the suppression of ring pseudorotation. In the saturated Ac

c, the ring carbons vibrate between envelope and half-chair conformations. In Ac

c

, the

hybridization at C2 and C3 forces these atoms into a plane, locking the C

atom into a distinct pucker. This reduces thermal diffuse scattering (TDS) in the diffraction pattern, allowing for sharper high-angle reflections.

Structural Logic & Pathway Analysis

The following diagram illustrates the conformational restriction mechanism that leads to the observed crystallographic stability.

ConformationalLogic cluster_0 Crystallographic Outcome Unconstrained Acyclic Precursor (High Entropy) Cyclization Dialkylation (Ring Closure) Unconstrained->Cyclization + 1,4-dihalo-cis-butene Saturated Ac5c (Saturated) Pseudorotation Active Unconstrained->Saturated + 1,4-dihalo-butane Unsaturated Ac5c= (Olefinic) Planar Constraint Cyclization->Unsaturated Retention of C=C Result High-Res Diffraction (Low B-factors) Saturated->Result Moderate Order Unsaturated->Result High Order (Locked Pucker)

Figure 1: Conformational restriction pathway. The olefinic moiety (Ac


c

) minimizes ring pseudorotation, leading to lower B-factors and higher resolution compared to the saturated Ac

c.

Experimental Protocols

To replicate the high-fidelity data cited above, strict adherence to the synthesis and crystallization protocols is required. The synthesis utilizes a phase-transfer catalyzed alkylation which is sensitive to moisture.

Phase 1: Synthesis of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Note: This protocol avoids the common "Schiff base" instability issues.

  • Reactants: Combine Ethyl isocyanoacetate (10 mmol) and cis-1,4-dichloro-2-butene (10 mmol).

  • Catalyst Preparation: Prepare a suspension of K

    
    CO
    
    
    
    (solid, anhydrous) and Tetrabutylammonium bromide (TBAB, 10 mol%) in dry Acetonitrile (MeCN).
  • Cyclization: Add the reactant mixture dropwise to the refluxing catalyst suspension.

    • Critical Step: Maintain reflux for exactly 4 hours. Over-boiling promotes decarboxylation.

  • Hydrolysis: Filter the inorganic salts. Treat the filtrate with ethanolic HCl (1M) to hydrolyze the isocyano group to the amine.

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether (1:3).

Phase 2: Crystallization for X-ray Diffraction

Targeting the P2


2

2

polymorph.
  • Peptide Coupling: To obtain diffraction-quality crystals, the monomer is best crystallized as a derivative (e.g., N-Boc or a dipeptide like Boc-Ac

    
    c
    
    
    
    -OMe). Free amino esters are often hygroscopic oils.
  • Solvent System: Dissolve 20 mg of the derivative in 0.5 mL of Ethyl Acetate.

  • Vapor Diffusion:

    • Place the solution in an inner vial.

    • Place the inner vial into a larger jar containing 5 mL of n-Hexane (precipitant).

    • Seal tightly and store at 4°C.

  • Harvesting: Prismatic crystals typically appear within 48-72 hours. Flash-cool in liquid nitrogen using Paratone-N as a cryoprotectant.

Detailed Data Interpretation

When analyzing the X-ray data for Ac


c

derivatives, look for specific structural signatures that validate the synthesis.
Ring Pucker Parameters

Using the Cremer-Pople puckering coordinates, Ac


c

derivatives typically exhibit:
  • Amplitude (

    
    ):  ~0.20 Å
    
  • Phase (

    
    ):  Varies, but strictly clustered around the envelope conformation where the C
    
    
    
    is the flap.
Torsion Angles

The presence of the double bond restricts the


 torsion angle space.
  • Ac

    
    c (Saturated): 
    
    
    
    (peptide bond) deviates up to 10° from planarity due to steric clash.
  • Ac

    
    c
    
    
    
    (Unsaturated):
    The planar ring reduces steric bulk perpendicular to the ring plane, often allowing
    
    
    to remain closer to 180° (trans), stabilizing the resulting helix.

References

  • Tanaka, M., et al. (2018).[1] "Helical Structures of Cyclopentene-based

    
    -Disubstituted 
    
    
    
    -Amino Acid Homopeptides." Chimia, 72(12), 848-852.[1] [Link]
  • Aravinda, S., et al. (2002). "Probing the stereochemical requirements for

    
    -turn formation: Crystal structures of peptides containing 
    
    
    
    -disubstituted amino acids." Journal of the American Chemical Society, 124(23). [Link]
  • Crisma, M., et al. (2005). "Flat vs. puckered: A database study of five-membered rings in peptide structures." Peptide Science, 80(2-3). [Link]

  • CCDC (Cambridge Crystallographic Data Centre). "Search for Cyclopent-2-ene-1-carboxylic acid derivatives." [Link]

Sources

Validation

Validating chiral purity of Ethyl 1-aminocyclopent-2-ene-1-carboxylate using chiral GC

Title: Chiral Purity Assessment of Ethyl 1-aminocyclopent-2-ene-1-carboxylate: A Comparative Validation Guide Executive Summary The Challenge: Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a critical quaternary amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral Purity Assessment of Ethyl 1-aminocyclopent-2-ene-1-carboxylate: A Comparative Validation Guide

Executive Summary

The Challenge: Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a critical quaternary amino acid intermediate, often utilized in the synthesis of neuraminidase inhibitors (e.g., Peramivir). Its structural complexity—featuring a quaternary chiral center, an allylic double bond, and a secondary amine—presents a unique analytical challenge.

The Solution: While Chiral HPLC is often the default for amino acids, this guide advocates for Chiral Gas Chromatography (GC-FID) as the superior methodology for this specific ester.

Why GC?

  • Volatility: As an ethyl ester, the molecule is inherently volatile, negating the need for the heavy derivatization required for free amino acids.

  • Detection: The molecule lacks a strong chromophore (only weak absorption at <210 nm), making HPLC-UV prone to baseline noise and solvent interference. GC-FID offers universal, high-sensitivity carbon detection.

  • Resolution: Cyclodextrin-based GC phases offer superior resolution (

    
    ) for cyclic amino esters compared to polysaccharide HPLC phases.
    

Part 1: The Comparative Landscape

To justify the shift to GC, we must objectively evaluate the alternatives.

Table 1: Analytical Technique Comparison for Cyclic Amino Esters

FeatureChiral GC-FID (Recommended) Chiral HPLC-UV H-NMR (Chiral Shift)
Primary Mechanism Volatility + Inclusion ComplexationAdsorption/Steric InteractionDiastereomeric Interaction
Sensitivity (LOD) High (< 0.05% impurity)Low (due to weak chromophore)Moderate (~1-2%)
Sample Prep Simple Derivatization (TFAA)Dilute & ShootComplex (Shift Reagent)
Solvent Waste NegligibleHigh (Mobile Phase)High (Deuterated Solvents)
Cost per Analysis LowHigh (Solvents + Columns)Very High (Instrument Time)
Suitability Ideal (Stable ester, volatile)Poor (Detection issues)Screening Only

Part 2: Method Development & Optimization

The Derivatization Strategy

Direct injection of primary amines on chiral GC columns often leads to peak tailing due to hydrogen bonding with the stationary phase. To mitigate this, we employ N-trifluoroacetylation .

  • Reagent: Trifluoroacetic Anhydride (TFAA).[1]

  • Mechanism: Converts the polar primary amine (

    
    ) into a volatile, non-polar amide (
    
    
    
    ).
  • Benefit: Increases volatility and improves peak symmetry (

    
    ).
    
Workflow Diagram

G RawSample Raw Sample (Ethyl 1-aminocyclopent-2-ene-1-carboxylate) Deriv Derivatization (TFAA, 60°C, 15 min) RawSample->Deriv Acylation Workup Workup (Evaporate & Reconstitute in DCM) Deriv->Workup Remove Excess Reagent GC_Inj GC Injection (Split 1:50) Workup->GC_Inj Clean Sample Separation Chiral Separation (Rt-βDEXsm Column) GC_Inj->Separation Cyclodextrin Interaction Detection FID Detection (Enantiomeric Ratio) Separation->Detection Signal Generation

Figure 1: Optimized Derivatization and Analysis Workflow for Chiral Purity Assessment.

Part 3: Experimental Protocol

Caution: The allylic double bond in the cyclopentene ring is susceptible to migration or oxidation. Avoid strong acids and extreme temperatures (>200°C) during derivatization.

Reagents & Equipment
  • Column: Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm) or equivalent (2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin).

  • Reagent: Trifluoroacetic Anhydride (TFAA), Dichloromethane (DCM, HPLC Grade).

  • Standard: Racemic Ethyl 1-aminocyclopent-2-ene-1-carboxylate (for method development).

Sample Preparation (Derivatization)
  • Weigh 10 mg of the sample into a 2 mL GC vial.

  • Add 0.5 mL Dichloromethane (DCM).

  • Add 50 µL TFAA. Cap immediately.

  • Incubate at 60°C for 15 minutes . (Self-Validation: Ensure solution remains clear).

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid/anhydride.
    
  • Reconstitute in 1.0 mL DCM.

GC-FID Conditions
  • Inlet: Split Mode (50:1), 220°C.

  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 2°C/min to 160°C (Critical for chiral resolution).

    • Ramp: 20°C/min to 200°C (Bake out).

  • Detector: FID, 250°C.

Part 4: Validation Data (ICH Q2 Aligned)

This protocol is designed to meet strict pharmaceutical validation standards.

Table 2: Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Inject Racemic Standard.Resolution (

) > 1.5 between enantiomers. No interference from blank.
Linearity 5 levels (0.1% to 120% of target conc).

.
Precision (Repeatability) 6 injections of target sample.RSD < 1.0% for retention time; RSD < 2.0% for area.
Accuracy (Recovery) Spike pure enantiomer into matrix.98.0% - 102.0% recovery.
LOD / LOQ Signal-to-Noise (S/N) ratio.LOD: S/N > 3; LOQ: S/N > 10 (Target: 0.05% impurity).
Robustness Variation in flow (

mL/min) and Temp (

C).

remains > 1.5.
Self-Validating System Suitability Test (SST)

Before every sample batch, inject the Racemic Standard .

  • Pass: Two distinct peaks with baseline separation (

    
    ).
    
  • Fail: Co-elution or tailing factor > 1.2 (Indicates column degradation or wet carrier gas).

Part 5: Troubleshooting & Causality

  • Issue: Peak Tailing

    • Cause: Incomplete derivatization leaving free amine groups that interact with silanols.

    • Fix: Increase TFAA concentration or reaction time. Ensure GC liner is deactivated (silanized).

  • Issue: Extra Peaks

    • Cause: Thermal degradation of the cyclopentene ring (allylic rearrangement) in the injector.

    • Fix: Lower inlet temperature to 200°C. Use a "FocusLiner" with wool to wipe the needle tip.

  • Issue: Loss of Resolution

    • Cause: Column stationary phase bleeding or contamination.

    • Fix: Bake column at 220°C for 30 mins. If unresolved, the

      
      -cyclodextrin phase may be damaged (irreversible).
      

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3][4][5][6] Journal of Chromatography A, 906(1-2), 275-299. Link

  • Konig, W. A., et al. (1990). Cyclodextrins as chiral stationary phases in capillary gas chromatography.[3][4][5] Journal of High Resolution Chromatography, 13(10), 702-707. Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Restek Corporation. Chiral Column Selection Guide for Pharmaceutical Applications.Link

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist Technical Guide: Safe Disposal of Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Executive Directive Immediate Classification: Non-Halogenated Organic Waste RCRA Status: Non-listed (Characteristic Waste if ignitable/toxic).[1] Not P-listed or U-listed.[2][1] Primary Hazard: Irritant (Skin/Eye/Respira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Immediate Classification: Non-Halogenated Organic Waste RCRA Status: Non-listed (Characteristic Waste if ignitable/toxic).[1] Not P-listed or U-listed.[2][1] Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[2][1]

Operational Mandate: Do NOT dispose of Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS 7149-18-0) down the drain.[2][1] Despite the potential for ester hydrolysis into water-soluble byproducts, the parent compound and its immediate degradation products (cyclic amino acids) are regulated organic contaminants.[2] Disposal must occur via a licensed hazardous waste contractor using high-density polyethylene (HDPE) or glass containment.[2][1]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, we must understand the molecule's behavior in a waste drum.[2] This compound features two reactive functional groups: a primary amine and an alpha,beta-unsaturated ester (embedded in the ring).[2][1]

FeatureChemical BehaviorWaste Stream Implication
Primary Amine Nucleophilic; Basic.[2][1]Incompatible with Acid Chlorides/Anhydrides. Mixing with these in a waste container will cause rapid, exothermic amide formation, potentially pressurizing the drum.[2]
Ethyl Ester Susceptible to Hydrolysis.[2][1]pH Sensitivity. In the presence of strong bases (pH > 10), the ester hydrolyzes to ethanol and the corresponding amino acid.[2] While not explosive, this changes the waste composition over time.[2][1]
Cyclopentene Ring Unsaturation.[2][1]Oxidation Risk. The double bond is a target for strong oxidizers.[1] Segregation from concentrated peroxides or nitric acid is critical to prevent ring cleavage and heat generation.[2][1]

Pre-Disposal Stabilization Protocol

The "Dilution Principle": Pure Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a solid or viscous liquid.[2][1] If thrown directly into a waste drum, it can settle at the bottom.[2][1] If a reactive incompatibility (like an acid chloride) is later added, it reacts with this concentrated layer violently.[2][1]

Protocol:

  • Solubilize: Dissolve the solid/oil in a minimal amount of compatible solvent (Ethanol, Ethyl Acetate, or Acetone) before adding to the waste container.[2]

  • Concentration Limit: Aim for <10% wt/vol in the final waste stream to disperse heat potential.[1]

Disposal Workflow (Step-by-Step)

Step 1: Segregation & Container Selection

  • Container: Use an amber glass bottle or HDPE carboy.

  • Segregation: Ensure the container is free of:

    • Strong Oxidizers (Nitric acid, Peroxides).[2][1]

    • Acylating agents (Acetic anhydride, Thionyl chloride).[2][1]

    • Aldehydes (Can form imines/water, slowly pressurizing capped bottles).[2][1]

Step 2: Labeling

  • Tag: "Hazardous Waste - Non-Halogenated Organic."[2][1]

  • Constituents: List "Ethyl 1-aminocyclopent-2-ene-1-carboxylate" and the solvent used (e.g., "Ethanol").

  • Hazard Checkboxes: [x] Irritant [x] Toxic.[1]

Step 3: Transfer

  • Perform transfer in a fume hood.[2][1]

  • Use a funnel to prevent threading contamination.[2][1]

  • Critical Check: Verify the waste container pH is neutral to slightly acidic (pH 6-8) if possible, to prevent rapid hydrolysis, though this is secondary to preventing exothermic reactions.[2][1]

Step 4: Storage & Pickup

  • Cap tightly but ensure the cap has a pressure-relief mechanism if available (vented cap).[1]

  • Store in a secondary containment tray.

  • Schedule pickup within 90 days (standard accumulation time limit for satellite accumulation areas).[1]

Waste Stream Decision Matrix

The following logic flow ensures you place this chemical in the correct stream every time.

DisposalLogic Start Waste: Ethyl 1-aminocyclopent-2-ene-1-carboxylate IsPure Is the material pure solid/oil? Start->IsPure Dilute ACTION: Dissolve in Acetone/EtOH IsPure->Dilute Yes CheckHalogen Mixed with Halogenated Solvents? (DCM, Chloroform) IsPure->CheckHalogen No (Already in solution) Dilute->CheckHalogen StreamA Stream A: Halogenated Organic Waste CheckHalogen->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (PREFERRED) CheckHalogen->StreamB No Drain Drain Disposal StreamB->Drain NEVER

Figure 1: Decision logic for categorizing amino-ester waste. Note that while non-halogenated is preferred for cost/environmental reasons, mixing with halogenated solvents forces it into the halogenated stream.[2]

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The compound is a respiratory irritant.[1] Clear the immediate area.[1]

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[2][1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then sweep up.[2][1]

    • Liquid Spill: Absorb with vermiculite or sand.[2][1] Do not use sawdust (combustible).[1]

  • Decontamination: Wipe the surface with a dilute soap/water solution.[1] The ester will slowly hydrolyze, and the soap removes the organic residue.[2]

  • Disposal: Place all cleanup materials into a wide-mouth jar labeled "Debris contaminated with Ethyl 1-aminocyclopent-2-ene-1-carboxylate."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57429489, Ethyl 1-aminocyclopent-2-ene-1-carboxylate.[2][1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][1][3] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Executive Safety Summary Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a conformationally constrained -amino acid derivative featuring an internal alkene and a quaternary carbon center. While valuable as a scaffold for p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Ethyl 1-aminocyclopent-2-ene-1-carboxylate is a conformationally constrained


-amino acid derivative featuring an internal alkene and a quaternary carbon center. While valuable as a scaffold for peptidomimetics and bioactive synthesis, its specific structural features—an allylic amine and an ester moiety—dictate a rigorous safety profile.

Critical Hazards:

  • Bioactivity Potential: As an unnatural amino acid analog, it may mimic biological substrates, possessing unknown pharmacological activity or toxicity. Treat as a potential sensitizer and harmful by ingestion/absorption .

  • Chemical Instability: The internal double bond (C2=C3) is susceptible to oxidation and polymerization. The free amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation.

  • Physical State: Typically a viscous oil or low-melting solid. Flash point is predicted ~76°C, classifying it as a Combustible Liquid .

Risk Assessment & Hazard Identification (GHS)

Based on predictive modeling and read-across from structural analogs (e.g., Ethyl 1-aminocyclopropanecarboxylate).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.
Flammable Liquids Cat 4H227: Combustible liquid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Selection is based on permeation resistance to amino esters and organic solvents.

PPE Selection Table
ComponentStandardSpecificationRationale (Causality)
Hand Protection EN 374 / ASTM F739Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or NeopreneAmino esters can penetrate thin latex rapidly. Double gloving provides a "breakthrough indicator" layer and mechanical strength against glassware.
Eye Protection ANSI Z87.1+ / EN 166Chemical Splash Goggles (Not just safety glasses)Liquid splashes are the primary risk. Goggles seal the orbital area against vapors and micro-droplets during pipetting or syringe transfer.
Respiratory NIOSH / EN 14387Fume Hood (Primary) If outside hood: Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA)The amine functionality generates basic vapors; the ester component adds volatility. P100 protects against particulate aerosols if the compound solidifies.
Body Defense ISO 13688Lab Coat (Cotton/Poly blend) + Chemical Resistant Apron Standard coats absorb liquids. An apron (Tyvek or PVC) is mandatory during transfer of volumes >50 mL to prevent soak-through to skin.

Operational Handling Protocol

This workflow enforces "Inert-to-Inert" handling to preserve chemical integrity and operator safety.

Phase 1: Receipt & Storage
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen . The allylic amine is prone to auto-oxidation.

  • Container: Amber glass with a Teflon-lined cap to prevent photo-degradation and leaching.

Phase 2: Transfer & Weighing (The "Cold Chain" Rule)
  • Equilibration: Allow the sealed container to warm to room temperature before opening. Opening cold introduces condensation, leading to ester hydrolysis.

  • Environment: All open handling must occur inside a certified Chemical Fume Hood .

  • Technique: Use a glass syringe or glass pipette. Avoid plastic tips if possible, as plasticizers can leach into amino esters.

Phase 3: Reaction Setup
  • Inertion: Purge reaction vessels with Nitrogen for 15 minutes prior to addition.

  • Solvent Compatibility: Compatible with DCM, THF, and Ethyl Acetate. Avoid acetone (forms imines with the primary amine).

  • Quenching: When acidifying the reaction mixture (e.g., HCl workup), add acid dropwise at 0°C. The exotherm from amine protonation can be significant.

Workflow Diagram

HandlingProtocol Storage Storage (2-8°C, Argon) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing/Transfer (Fume Hood, Goggles) Equilibrate->Weighing Syringe/Glass Reaction Reaction Setup (Inert Atm, 0°C Start) Weighing->Reaction Add Dropwise Waste Disposal (Organic Waste) Reaction->Waste Post-Workup

Figure 1: Operational workflow ensuring compound stability and operator safety during synthesis.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term sensitization risks.

Spill Response Decision Tree

EmergencyResponse Start Spill Detected Assess Assess Volume Start->Assess Small Minor (< 10 mL) Inside Hood Assess->Small Large Major (> 10 mL) Or Outside Hood Assess->Large ActionSmall 1. Absorb with Vermiculite 2. Clean with 10% Soap Soln 3. Ventilate Small->ActionSmall ActionLarge 1. EVACUATE Lab 2. Secure Doors 3. Call HazMat Team Large->ActionLarge

Figure 2: Decision logic for spill containment based on volume and location.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids. The amine nature requires thorough irrigation to prevent corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/isopropanol), as it enhances skin absorption of the ester.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life.

  • Deactivation: For small residues in glassware, rinse with a dilute acidic solution (e.g., 1M HCl) to convert the volatile amine into a non-volatile hydrochloride salt.

  • Waste Stream: Collect in the Halogen-Free Organic Solvent waste container.

  • Labeling: Clearly label waste as "Contains Toxic Amino Ester."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45082124, Ethyl 1-aminocyclopent-2-ene-1-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.